molecular formula C6H11NO2 B1594474 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 577780-05-3

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Katalognummer: B1594474
CAS-Nummer: 577780-05-3
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: DOKXBBFVQUNEMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one ( 577780-05-3) is a nitrogen-containing heterocyclic compound with a molecular weight of 129.16 g/mol and the canonical SMILES "CN1CCC(C1=O)CO" . This lactam derivative features a five-membered pyrrolidinone ring substituted with a hydroxymethyl group at the 3-position and a methyl group at the 1-position, making it a versatile and pivotal building block in medicinal chemistry and organic synthesis . Its primary value in research stems from the reactivity of the hydroxymethyl group, which can be oxidized to a carboxyl group or participate in nucleophilic substitution reactions to create various derivatives . The compound has been identified as a key intermediate in pharmaceutical research, with investigations into its potential role as a beta-3 adrenergic receptor agonist for treating metabolic disorders . Furthermore, its structural similarity to compounds like N-methyl-2-pyrrolidone (NMP) suggests potential application as a penetration enhancer in transdermal drug delivery systems, helping to improve the absorption of active pharmaceutical ingredients through the skin . From a synthetic chemistry perspective, it serves as a crucial reagent in the construction of complex molecules and can be synthesized via methods such as reductive cyclization starting from malic acid and methylamine . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Eigenschaften

IUPAC Name

3-(hydroxymethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-8)6(7)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXBBFVQUNEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336732
Record name 3-(hydroxymethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577780-05-3
Record name 3-(hydroxymethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Authored by: A Senior Application Scientist

Abstract

This compound, a chiral lactam, is a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for more complex molecules and its application as a transdermal penetration enhancer necessitate robust and scalable synthetic routes. This guide provides an in-depth analysis of the primary pathways for its synthesis, intended for researchers, chemists, and drug development professionals. We will dissect two major synthetic strategies: the reduction of C3-functionalized pyrrolidinones and a multi-step construction from γ-butyrolactone. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and evaluates the merits of each approach, with a focus on yield, scalability, and stereochemical control.

Introduction: The Significance of this compound

This compound (C6H11NO2, MW: 129.16 g/mol ) is a derivative of N-methylpyrrolidone (NMP), a widely used polar aprotic solvent.[1] The introduction of a hydroxymethyl group at the C3 position creates a chiral center and a reactive primary alcohol, significantly expanding its synthetic utility. This functional handle allows for further elaboration into a variety of pharmacologically active moieties. The pyrrolidine ring itself is a common scaffold in numerous natural products and FDA-approved drugs.[2] Furthermore, the related compound 3-hydroxy-N-methyl-2-pyrrolidone has been identified as a novel and effective penetration enhancer for transdermal drug delivery systems, highlighting the potential of this class of compounds in pharmaceutical formulations.[3][4]

This guide offers a detailed examination of the chemical pathways to access this versatile molecule, providing both theoretical understanding and practical, field-tested protocols.

Figure 1: Structure and Key Properties of the Target Molecule.

Pathway I: Reductive Functionalization of a C3-Carboxylate Precursor

A direct and convergent approach to the target molecule involves the reduction of a pre-formed pyrrolidinone ring bearing a carboxylic acid or ester group at the C3 position. The most common precursor for this strategy is methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.[5] This method is advantageous due to its high efficiency and the commercial availability of starting materials.

Mechanistic Rationale

The core of this pathway is the reduction of an ester to a primary alcohol. This transformation is typically achieved using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced much faster than the starting ester by another equivalent of the hydride reagent to yield the primary alcohol upon aqueous workup.

The high reactivity of LiAlH₄ makes it highly effective but also necessitates careful handling under anhydrous conditions. Alternative, milder, or more selective reagents can be employed depending on the presence of other functional groups, though for this specific substrate, LiAlH₄ is a robust choice.

G start Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate reagents 1. LiAlH₄, Anhydrous THF 2. H₂O/H⁺ Workup start->reagents product This compound reagents->product Reduction

Figure 2: Overall scheme for the reduction of the C3-ester precursor.
Experimental Protocol: Reduction of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

This protocol is a representative procedure based on standard laboratory practices for LiAlH₄ reductions.

Materials:

  • Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 eq) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Addition: A solution of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding deionized water dropwise (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL). This sequence (Fieser workup) is crucial for producing a granular precipitate that is easy to filter.

  • Filtration & Extraction: The resulting white precipitate (lithium and aluminum salts) is removed by filtration through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. The combined organic filtrates are collected.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a viscous oil or low-melting solid.

Data & Discussion
ParameterValue/ObservationCausality & Field Insights
Yield Typically >85%The high yield is characteristic of LiAlH₄ reductions of unhindered esters. Careful, slow addition at 0 °C is key to preventing side reactions.
Purity >95% after purificationThe primary impurity is often unreacted starting material or over-reduced products, which can be minimized by careful monitoring and quenching.
Scalability ModerateLiAlH₄ reductions are exothermic and produce hydrogen gas, posing challenges on a large scale. Alternative reducing systems like NaBH₄/I₂ or catalytic hydrogenation might be considered for industrial applications.
Safety High HazardLiAlH₄ reacts violently with water. The quenching step must be performed slowly and with extreme caution, especially at a large scale.

Pathway II: De Novo Synthesis from γ-Butyrolactone

An alternative strategy involves constructing the pyrrolidinone ring from an acyclic or different heterocyclic precursor. A patented method describes a multi-step synthesis starting from γ-butyrolactone, a readily available and inexpensive chemical.[3][4] This pathway is more linear but offers a route from fundamental building blocks.

Synthetic Workflow Overview

The synthesis proceeds through several distinct chemical transformations:

  • α-Bromination: Introduction of a bromine atom at the alpha position of γ-butyrolactone.

  • Amide Formation: Ring-opening of the brominated lactone with methylamine to form an intermediate bromo-amide.

  • Cyclization: Intramolecular nucleophilic substitution, where the amide nitrogen displaces a second bromo-group (formed in a preceding step) to form the N-methylpyrrolidinone ring.

  • Hydrolysis: Conversion of the C3-bromo group to the final hydroxyl group using a carbonate base.

G A γ-Butyrolactone B α,γ-Dibromobutyric Acid Intermediate A->B Br₂, PBr₃ C N-Methyl-2,4-dibromobutyramide B->C 1. SOCl₂ 2. CH₃NH₂ D 3-Bromo-N-methyl-2-pyrrolidone C->D NaOEt (Base) E This compound D->E K₂CO₃, H₂O

Figure 3: Multi-step synthesis workflow starting from γ-butyrolactone.
Experimental Protocol (Adapted from Patent Literature[4])

This protocol is a condensed summary of the key steps described in the patent.

Step A: α,γ-Dibromobutyryl Halide Formation

  • γ-Butyrolactone is reacted with bromine in the presence of a phosphorus tribromide catalyst at elevated temperatures (e.g., 75-125 °C).

  • This reaction yields an α,γ-dibromobutyric acid intermediate, which is subsequently converted to the more reactive acid chloride or bromide using a thionyl chloride or similar halogenating agent.

Step B: N-Methyl-2,4-dibromobutyramide Formation

  • The crude dibromobutyryl halide from the previous step is dissolved in a suitable solvent and reacted with methylamine (gas or aqueous solution) at low temperatures to form N-methyl-2,4-dibromobutyramide.

Step C: Cyclization to 3-Bromo-N-methyl-2-pyrrolidone

  • The N-methyl-2,4-dibromobutyramide is treated with a non-nucleophilic base, such as sodium ethoxide in ethanol.

  • The base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile to displace one of the bromine atoms, forming the five-membered lactam ring. The product is isolated after workup and purification.

Step D: Hydrolysis to 3-Hydroxy-N-methyl-2-pyrrolidone

  • 3-Bromo-N-methyl-2-pyrrolidone is dissolved in water and heated with a mild base like potassium carbonate (K₂CO₃).

  • The carbonate facilitates the Sₙ2 displacement of the bromide with a hydroxide ion.

  • After the reaction is complete, the mixture is neutralized, and the water is removed under reduced pressure. The final product is extracted from the residue with a hot solvent like ethanol and purified.

Discussion

This de novo pathway, while longer, is built upon classic and well-understood organic reactions. Its primary advantage lies in the use of inexpensive bulk starting materials. However, the use of bromine, phosphorus tribromide, and strong bases presents significant handling and waste disposal challenges, making it more suitable for a dedicated industrial setup rather than a flexible laboratory environment. The overall yield across multiple steps is likely to be lower than the more convergent reductive pathway.

Considerations for Stereoselective Synthesis

The C3 position of this compound is a stereocenter. For many pharmaceutical applications, accessing a single enantiomer is essential. The pathways described above produce a racemic mixture. Achieving enantiopurity requires a different strategic approach.

  • Chiral Pool Synthesis: A common strategy is to start from an inexpensive, enantiopure natural product. L-Glutamic acid is an ideal starting material. It can be converted to (S)-5-(hydroxymethyl)pyrrolidin-2-one, a known chiral building block.[6] Subsequent N-methylation would provide the desired enantiomerically pure target.

  • Asymmetric Catalysis: An asymmetric reduction of a suitable prochiral precursor, such as a C3-ketone or an exomethylene pyrrolidinone, using chiral catalysts (e.g., those based on Ru-BINAP or CBS catalysts) could provide direct access to a single enantiomer.

  • Enzymatic Resolution: A chemoenzymatic approach could be used to resolve the racemic mixture. For instance, a lipase could be used to selectively acylate one enantiomer of the alcohol, allowing for the easy separation of the acylated and unreacted enantiomers.

G start (S)-Pyroglutamic Acid (from L-Glutamic Acid) step1 Reduction of Carboxylic Acid start->step1 intermediate (S)-5-(Hydroxymethyl)pyrrolidin-2-one step1->intermediate step2 Protection of Alcohol (e.g., Trityl) intermediate->step2 step3 N-Methylation (e.g., MeI, Base) step2->step3 step4 Deprotection step3->step4 product (S)-3-(Hydroxymethyl)-1-methylpyrrolidin-2-one step4->product

Figure 4: Conceptual pathway for stereoselective synthesis from the chiral pool.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. For laboratory-scale synthesis where expediency and high yield are paramount, the reduction of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is the superior method. It is a convergent, high-yielding, and reliable route. For large-scale industrial production where cost of starting materials is a primary driver, the multi-step synthesis from γ-butyrolactone offers a viable, albeit more complex, alternative. Finally, for applications requiring high enantiopurity, strategies based on the chiral pool , particularly starting from L-glutamic acid, represent the most practical and established approach. The choice of synthesis pathway is ultimately dictated by the specific requirements of the project, balancing factors of scale, cost, safety, and the critical need for stereochemical control.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS No: 577780-05-3), a substituted pyrrolidinone derivative of interest in chemical synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a synthesis of available data, insights into structure-property relationships, and detailed experimental protocols for in-house characterization. While experimental data for some properties of this specific molecule are not widely published, this guide leverages data from closely related analogs and computational predictions to provide a robust starting point for its application and further investigation.

Introduction: The Significance of Substituted Pyrrolidinones

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its favorable solubility profile and hydrogen bonding capabilities. The parent compound, 2-pyrrolidinone, and its N-methyl derivative (NMP) are widely utilized as versatile, polar aprotic solvents.[2][3] Functionalization of the pyrrolidinone core, as seen in this compound, introduces a chiral center and a primary alcohol, significantly altering its physicochemical landscape and opening avenues for its use as a chiral building block, a specialized solvent, or a precursor for more complex molecular architectures. Understanding the fundamental properties of this molecule is paramount for its effective utilization in research and development.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule's properties begins with its fundamental structure and identifiers.

dot

Caption: 2D Chemical Structure of this compound.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 577780-05-3[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
SMILES CN1CCC(C(O)=O)CO[1]
InChIKey DOKXBBFVQUNEMW-UHFFFAOYSA-N[1]

Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of a compound dictate its behavior in various systems, from reaction media to biological environments. This section presents a compilation of available data for this compound, supplemented with insights from related compounds where direct experimental values are unavailable.

Table 2: Summary of Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight 129.16 g/mol PubChem (Computed)[1]
XLogP3 -0.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Topological Polar Surface Area 40.5 ŲPubChem (Computed)[1]
Heavy Atom Count 9PubChem (Computed)[1]
Formal Charge 0PubChem (Computed)[1]
Causality Behind the Properties: A Deeper Look
  • Polarity and Solubility: The presence of a lactam, a tertiary amine, and a primary alcohol functional group imparts a high degree of polarity to the molecule. The computed XLogP3 of -0.3 suggests that this compound is hydrophilic.[1] This is a direct consequence of the hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen and the hydroxyl oxygen) sites. This structural feature strongly suggests high miscibility with water and other polar protic solvents, a characteristic shared with the parent N-methyl-2-pyrrolidone (NMP), which is miscible with water.[2][4] The additional hydroxyl group in our target molecule would be expected to further enhance its aqueous solubility compared to NMP.

  • Chirality: The substitution at the 3-position of the pyrrolidinone ring introduces a stereocenter. This means that this compound can exist as two enantiomers, (R)- and (S)-. The synthesis of this compound will typically result in a racemic mixture unless a chiral synthesis or resolution method is employed. The chirality is a critical feature for applications in asymmetric synthesis and for the development of stereospecific pharmaceuticals.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical for any chemical entity. This section outlines the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the nitrogen, the methylene protons of the hydroxymethyl group, and the protons on the pyrrolidinone ring. The diastereotopic nature of the ring methylene protons will likely result in complex splitting patterns. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the carbons of the pyrrolidinone ring, the N-methyl carbon, and the hydroxymethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the lactam, typically in the region of 1650-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected around 3200-3600 cm⁻¹. C-N and C-O stretching vibrations will also be present in the fingerprint region.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns would involve the loss of the hydroxymethyl group or cleavage of the pyrrolidinone ring. The PubChem entry for this compound references a GC-MS spectrum.[1]

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise experimental data, the following protocols provide a framework for the determination of key physicochemical properties.

Determination of Melting Point (for solids)

dot

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. If the sample is crystalline, grind it to a fine powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point
  • Apparatus: Use a micro boiling point apparatus or a standard distillation setup for larger quantities.

  • Procedure: Place a small amount of the liquid sample in a test tube with a capillary tube (sealed at one end) inverted inside. Heat the sample gently in a heating bath.

  • Observation: A stream of bubbles will emerge from the capillary tube as the liquid is heated. The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

Determination of Aqueous Solubility

dot

Caption: Workflow for Aqueous Solubility Determination.

  • Equilibrium Method: Add an excess amount of this compound to a known volume of water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solute from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method such as HPLC or GC.

Chiral Separation and Analysis

Given the chiral nature of the molecule, separation of the enantiomers is often necessary.

  • Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantiomeric separation.

  • Column Selection: Polysaccharide-based chiral columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating a wide range of chiral compounds.

  • Method Development: A systematic screening of mobile phases (both normal and reversed-phase) is required to achieve baseline separation of the enantiomers. The addition of modifiers such as acids or bases to the mobile phase can sometimes improve resolution.

Safety and Handling

Based on the GHS information provided for this compound, the following hazards have been identified:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a polar, hydrophilic, and chiral molecule with significant potential as a building block in synthetic chemistry and drug discovery. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on its molecular structure, computed data, and comparison with related compounds. The detailed experimental protocols included herein are designed to empower researchers to generate the necessary data for their specific applications, ensuring both scientific rigor and safety in the handling of this promising chemical entity.

References

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Introduction

This compound is a substituted pyrrolidinone, a class of compounds significant in both industrial and pharmaceutical contexts. As a derivative of N-methyl-2-pyrrolidone (NMP), a widely used polar aprotic solvent, its characterization is crucial for process chemistry, metabolite identification, and as a building block in organic synthesis.[1][2] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this molecule. We will move beyond simple data reporting to explore the causal relationships between the molecular structure and its spectroscopic signatures, offering a robust framework for researchers, scientists, and drug development professionals. The core principle of this guide is the integration of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a self-validating case for the compound's identity.

Foundational Identity: Physicochemical Properties

Before delving into complex spectral data, establishing the foundational properties of the target molecule is paramount. These data points provide the initial constraints for all subsequent analyses. The identity of this compound is summarized below.[3][4]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₆H₁₁NO₂PubChem[3]
Molecular Weight 129.16 g/mol PubChem[3]
CAS Number 577780-05-3PubChem[3]
Canonical SMILES CN1CCC(C1=O)COPubChem[3]

Mass Spectrometry: Confirming Mass and Substructure

Mass spectrometry serves as the first line of analytical inquiry, providing two critical pieces of information: the exact molecular weight and, through fragmentation, a preliminary "blueprint" of the molecule's substructures.

Expertise & Causality

We employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to achieve precise mass determination. ESI is a soft ionization technique, which is crucial for preserving the molecular ion, while high resolution distinguishes the elemental composition C₆H₁₁NO₂ from other potential isobaric formulas. The subsequent fragmentation (MS/MS) is not random; it occurs at the weakest bonds and results in the most stable charged fragments, providing logical clues to the molecular assembly. For instance, the bond between the pyrrolidinone ring and the hydroxymethyl group is a likely point of cleavage.

Experimental Protocol: LC-MS (ESI-TOF)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5][6]

  • Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][8]

  • Chromatography: Inject 5 µL of the sample onto a C18 column with a gradient elution to separate the analyte from any impurities.

  • Mass Spectrometry (MS1 Scan): Acquire full scan mass spectra in positive ion mode over a range of m/z 50-300 to identify the protonated molecular ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion (m/z 130.08) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Expected Data & Interpretation
  • High-Resolution MS: The protonated molecule [M+H]⁺ is expected at m/z 130.0811, corresponding to the elemental formula [C₆H₁₂NO₂]⁺.

  • Key Fragmentation Pathways: The MS/MS spectrum provides a fingerprint. The primary fragmentations are predicted to be:

    • Loss of the hydroxymethyl group (-CH₂OH): A neutral loss of 30 Da, leading to a fragment at m/z 99.08. This is a common pathway for primary alcohols.

    • Loss of water (-H₂O): A neutral loss of 18 Da from the protonated molecular ion, resulting in a fragment at m/z 112.07.

G M [M+H]⁺ m/z = 130.08 F1 Fragment 1 m/z = 112.07 M->F1 - H₂O F2 Fragment 2 m/z = 99.08 M->F2 - H₂CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The principle rests on the fact that chemical bonds vibrate at specific frequencies, and these frequencies are altered by the bond type and the atoms involved.

Expertise & Causality

The structure of this compound contains three key functional groups whose IR signatures are highly characteristic: the alcohol (-OH), the lactam (a cyclic amide), and the saturated alkyl framework. The O-H bond, due to hydrogen bonding, produces a uniquely broad and strong absorption band, making it one of the most easily identifiable features in an IR spectrum.[9] The carbonyl (C=O) of the five-membered lactam ring absorbs at a specific frequency (lower than a typical ketone but higher than a linear amide) due to ring strain and amide resonance.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[11][12][13]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

Expected Data & Interpretation

The following table summarizes the expected vibrational frequencies that confirm the compound's functional makeup.

Wavenumber (cm⁻¹)Vibrational ModeExpected AppearanceCausality/Significance
3500 - 3200O-H Stretch (Alcohol)Strong, BroadConfirms the presence of the hydroxyl group. Broadness is due to intermolecular hydrogen bonding.[14]
2950 - 2850C-H Stretch (Alkyl)Medium-Strong, SharpIndicates the sp³-hybridized C-H bonds of the pyrrolidine ring, N-methyl, and hydroxymethyl groups.
1690 - 1670C=O Stretch (Lactam)Very Strong, SharpDiagnostic for the five-membered cyclic amide (γ-lactam) carbonyl group.[15]
1260 - 1050C-O Stretch (Alcohol)StrongCorresponds to the stretching vibration of the primary alcohol C-O bond.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, every atom's connectivity can be established.

Expertise & Causality

The chemical shift of each proton and carbon is dictated by its local electronic environment. Electronegative atoms like oxygen and nitrogen "deshield" nearby nuclei, causing their signals to appear further downfield (at a higher ppm value). The splitting (multiplicity) of proton signals is caused by spin-spin coupling with non-equivalent protons on adjacent carbons, directly revealing which groups are connected. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) serve as self-validating systems by visually correlating coupled protons (COSY) and protons with their directly attached carbons (HSQC), removing any ambiguity in assignment.[16][17]

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments.

Predicted NMR Data & Interpretation

The following table details the predicted signals for this compound.

¹H NMR Data Signalδ (ppm, est.)MultiplicityIntegrationAssignment
a3.65 - 3.80m2H-CH₂ -OH
b3.25 - 3.40m2H-N-CH₂ -CH₂-
c2.90s3H-N-CH₃
d2.50 - 2.65m1H-CO-CH -CH₂-
e1.90 - 2.20m2H-CH-CH₂ -CH₂-
f(variable)br s1H-CH₂-OH
¹³C NMR Data Signal δ (ppm, est.) Assignment
1~175.5C =O (Lactam Carbonyl)
2~63.0-C H₂-OH
3~48.5-N-C H₂-CH₂-
4~42.0-CO-C H-CH₂-
5~29.5-N-C H₃
6~23.0-CH-C H₂-CH₂-

Integrated Structural Elucidation Workflow

No single technique provides the complete picture. The power of this approach lies in the logical integration of all data streams. The workflow below illustrates how information from each experiment builds upon the last to yield an unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Detailed Framework cluster_2 Final Confirmation MS Mass Spectrometry (HRMS) NMR1D 1D NMR (¹H, ¹³C) MS->NMR1D Provides Molecular Formula (C₆H₁₁NO₂) IR Infrared Spectroscopy (FTIR) IR->NMR1D Confirms Functional Groups (-OH, C=O) NMR2D 2D NMR (COSY, HSQC) NMR1D->NMR2D Proposes H/C Framework Structure Final Structure: 3-(Hydroxymethyl)-1- methylpyrrolidin-2-one NMR2D->Structure Confirms Connectivity

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a clear demonstration of modern analytical chemistry principles. By systematically applying mass spectrometry to define the molecular formula, infrared spectroscopy to identify the constituent functional groups, and a suite of NMR techniques to map the precise atomic connectivity, we can confirm the molecule's identity with a high degree of confidence. This integrated, evidence-based approach ensures scientific rigor and provides a reliable framework for the characterization of novel and known chemical entities in any research and development setting.

References

An In-Depth Technical Guide to GSK1016790A (CAS Number: 577780-05-3): A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document delves into its chemical characterization, mechanism of action, synthesis, and key experimental applications, offering valuable insights for professionals in academic research and pharmaceutical development.

Core Introduction and Chemical Identity

GSK1016790A, identified by CAS number 577780-05-3, is a small molecule that has emerged as an invaluable tool for investigating the physiological and pathophysiological roles of the TRPV4 ion channel.[1][2] Its systematic IUPAC name is N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide.[3]

The compound is a cell-permeable piperazine amide derivative that demonstrates high potency and selectivity for TRPV4, making it a superior research tool compared to less specific agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[4]

Table 1: Chemical and Physical Properties of GSK1016790A

PropertyValueReference
CAS Number 577780-05-3[3]
Synonyms GSK101caymanchemical.com
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[3][5]
Molecular Weight 655.61 g/mol [3][5]
Appearance White to off-white crystalline solid[6]
Purity ≥97% (HPLC)[3]
Solubility Soluble in DMSO (approx. 15 mg/mL), ethanol (approx. 10 mg/mL), and DMF (approx. 15 mg/mL). Sparingly soluble in aqueous buffers.caymanchemical.com
Storage Store at -20°C for long-term stability (≥4 years).caymanchemical.com

Mechanism of Action and Signaling Cascade

GSK1016790A functions as a potent agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[1][2] Activation of TRPV4 by GSK1016790A leads to a rapid and sustained influx of extracellular calcium into the cell, a key event initiating a cascade of downstream signaling pathways.[1][2][7]

The primary mechanism involves the direct binding of GSK1016790A to the TRPV4 channel, inducing a conformational change that opens the channel pore. This leads to membrane depolarization and a significant increase in intracellular calcium concentration ([Ca²⁺]i).[1][2][7]

The elevation in [Ca²⁺]i triggers a complex signaling network that can vary depending on the cell type. Key downstream effectors include:

  • Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K): The influx of calcium can activate calcium-dependent isoforms of PKC and PI3K. These kinases are involved in a multitude of cellular processes, including cell growth, proliferation, and survival.

  • RhoA: This small GTPase plays a crucial role in regulating the actin cytoskeleton and is implicated in processes such as cell migration and contraction. Activation of the RhoA pathway has been observed following TRPV4 stimulation with GSK1016790A.

  • Nitric Oxide Synthase (eNOS): In endothelial cells, the GSK1016790A-induced calcium influx can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[6]

The activation of these pathways underscores the importance of TRPV4 in mechanotransduction, osmoregulation, and vascular function.

GSK1016790A Signaling Pathway GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Binds & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Channel PKC PKC Activation Ca_influx->PKC PI3K PI3K Activation Ca_influx->PI3K RhoA RhoA Activation Ca_influx->RhoA eNOS eNOS Activation (Endothelial Cells) Ca_influx->eNOS Physiological_Responses Physiological Responses (e.g., Vasodilation, Cytoskeletal Rearrangement) PKC->Physiological_Responses PI3K->Physiological_Responses RhoA->Physiological_Responses NO Nitric Oxide (NO) Production eNOS->NO NO->Physiological_Responses

References

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Introduction: Elucidating the Molecular Architecture

This compound (CAS: 577780-05-3) is a substituted N-methylpyrrolidone derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a lactam ring, a chiral center at the C3 position, and a primary alcohol, presents a unique combination of functionalities that dictate its chemical behavior and potential applications. Accurate and unambiguous structural confirmation is paramount for any research or development endeavor. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. Our approach is grounded in first principles, explaining not just the data, but the causality behind the experimental choices and interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features of this compound inform our analytical strategy.

  • Pyrrolidinone Ring: A five-membered lactam ring. The tertiary amide bond and adjacent methylene groups create a distinct NMR fingerprint. The carbonyl group (C=O) is a strong chromophore in IR spectroscopy.

  • N-Methyl Group: This group (-NCH₃) provides a sharp, singlet signal in ¹H NMR, serving as an excellent internal reference point.

  • Hydroxymethyl Substituent: The -CH₂OH group at the C3 position introduces a primary alcohol, which is readily identified by a characteristic broad O-H stretch in the IR spectrum. It also creates a chiral center at C3, leading to magnetic inequivalence (diastereotopicity) for adjacent protons, a key feature to observe in high-field ¹H NMR.

Below is a diagram of the molecular structure with atom numbering used for subsequent spectral assignments.

molecule_structure cluster_main N1 C2 N1->C2 C6 C⁶ N1->C6 C3 C2->C3 O8 O⁸ C2->O8 =O C4 C⁴ C3->C4 C7 C⁷ C3->C7 C5 C⁵ C4->C5 C5->N1 O9 O⁹ C7->O9 -OH caption Structure of this compound

Caption: Structure of this compound

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular puzzle.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add Tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer to a 5 mm high-precision NMR tube. prep2->prep3 acq1 Use a ≥400 MHz spectrometer for optimal signal dispersion. acq2 Acquire ¹H spectrum using a standard single-pulse sequence. (16-32 scans) acq1->acq2 acq3 Acquire ¹³C spectrum using a proton-decoupled sequence. (≥1024 scans) acq1->acq3 proc1 Apply Fourier Transform to the Free Induction Decay (FID). proc2 Phase and baseline correct the resulting spectrum. proc1->proc2 proc3 Calibrate the spectrum using the TMS signal at 0.00 ppm. proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their relative quantities (via integration).

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H⁶ (-NCH₃)~2.9Singlet (s)3HProtons on a nitrogen-bound methyl group. No adjacent protons to couple with.
H⁵ (N-CH₂)~3.3 - 3.5Multiplet (m)2HMethylene protons adjacent to the amide nitrogen.
H⁷ (-CH₂OH)~3.6 - 3.8Multiplet (m)2HDiastereotopic methylene protons adjacent to the chiral center (C³) and the hydroxyl group.
H³ (-CH-)~2.5 - 2.7Multiplet (m)1HMethine proton at the chiral center, coupled to protons at C⁴ and C⁷.
H⁴ (-CH₂)~1.9 - 2.2Multiplet (m)2HMethylene protons on the pyrrolidinone ring.
H⁹ (-OH)~2.0 - 4.0Broad Singlet (br s)1HLabile hydroxyl proton; signal shape and position are solvent and concentration-dependent.
¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C² (C=O)~175Carbonyl carbon of a tertiary amide (lactam).
C⁷ (-CH₂OH)~65Carbon of a primary alcohol, shifted downfield by the electronegative oxygen.
C⁵ (N-CH₂)~48Methylene carbon adjacent to the amide nitrogen.
C³ (-CH-)~42Methine carbon at the substituted position of the ring.
C⁶ (-NCH₃)~30Carbon of the N-methyl group.
C⁴ (-CH₂)~22Methylene carbon in the pyrrolidinone ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Setup: Utilize a modern FT-IR spectrometer, such as a PerkinElmer Spectrum 3, equipped with a diamond ATR accessory.[3]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributions.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions corresponding to the molecule's primary functional groups.

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
~3400 (broad)O-H stretchStrongConfirms the presence of the hydroxyl (-OH) group from the hydroxymethyl substituent. The broadness is due to hydrogen bonding.
~2950-2850C-H stretchMedium-StrongAliphatic C-H bonds in the methyl and methylene groups.
~1680C=O stretchStrong, SharpCharacteristic and intense absorption for the tertiary amide (lactam) carbonyl group. This is a key diagnostic peak.[4]
~1450C-H bendMediumBending (scissoring and rocking) vibrations of the methylene groups.
~1050C-O stretchStrongStretching vibration of the primary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. The PubChem database indicates the existence of a GC-MS spectrum for this compound within the NIST Mass Spectrometry Data Center.[1][5][6]

Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

  • Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Data & Fragmentation Analysis

The expected molecular weight of C₆H₁₁NO₂ is 129.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 129. The fragmentation pattern is key to confirming the structure. Based on established fragmentation mechanisms like alpha-cleavage, the following pathways are proposed.[7][8]

m/z Proposed Fragment Proposed Loss Interpretation
129[C₆H₁₁NO₂]⁺•-Molecular Ion (M⁺•)
98[M - CH₂OH]⁺•CH₂OHAlpha-cleavage at the C3 position, with loss of the hydroxymethyl radical. This is a highly probable and significant fragmentation.
111[M - H₂O]⁺•H₂OLoss of a water molecule from the molecular ion.
70[C₄H₆N]⁺C₂H₅O₂Complex ring cleavage and rearrangement.
58[C₃H₈N]⁺C₃H₃O₂Cleavage adjacent to the nitrogen, a common pathway for N-alkyl amides.

digraph "fragmentation_pathway" {
graph [fontname="Helvetica", fontsize=12, bgcolor="#FFFFFF"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

M [label="[M]⁺•\nm/z = 129", fillcolor="#FBBC05", fontcolor="#202124"]; F98 [label="[M - •CH₂OH]⁺\nm/z = 98"]; F111 [label="[M - H₂O]⁺•\nm/z = 111"]; F58 [label="[C₃H₈N]⁺\nm/z = 58"];

M -> F98 [label="- •CH₂OH\n(α-cleavage)"]; M -> F111 [label="- H₂O"]; M -> F58 [label="- C₃H₃O₂\n(Ring Cleavage)"]; } Caption: Proposed major fragmentation pathways forthis compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl and lactam carbonyl functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for any subsequent scientific application.


  • ChemicalBook. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum. Available from: --INVALID-LINK--2. National Center for Biotechnology Information. PubChem Compound Summary for CID 535874, this compound. Available from: --INVALID-LINK--3. National Center for Biotechnology Information. PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. Available from: --INVALID-LINK--4. ChemicalBook. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum. Available from: --INVALID-LINK--5. Mohr, M., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emergent analogues. West Virginia University. Available from: --INVALID-LINK--6. National Institute of Standards and Technology. Mass Spectrometry Data Center. Available from: --INVALID-LINK--7. Bocah, C., et al. (2007). FTIR study of five complex beta-lactam molecules. PubMed. Available from: --INVALID-LINK--8. National Institute of Standards and Technology. Mass Spectrometry Data Center Products and Services. Available from: --INVALID-LINK--9. Salam, O., et al. (2018). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available from: --INVALID-LINK--10. SpectraBase. 1-Methylpyrrolidine 13C NMR Spectrum. Available from: --INVALID-LINK--11. SpectraBase. 1-Methylpyrrolidine 13C NMR Spectrum. Available from: --INVALID-LINK--12. National Institute of Standards and Technology. NIST Chemistry WebBook, 2-Pyrrolidinone, 1-methyl-. Available from: --INVALID-LINK--13. Stein, S.E. (2023). NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. Journal of Forensic Sciences. Available from: --INVALID-LINK--14. ResearchGate. FTIR study of five complex β-lactam molecules | Request PDF. Available from: --INVALID-LINK--15. Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: --INVALID-LINK--16. PubChemLite. This compound. Available from: --INVALID-LINK--17. University of Arizona. Mass Spectrometry: Fragmentation. Available from: --INVALID-LINK--18. National Center for Biotechnology Information. PubChem Compound Summary for CID 535874, this compound. Available from: --INVALID-LINK--19. Kostiainen, R. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: --INVALID-LINK--20. PerkinElmer. Spectrum 3 FT-IR Spectrometers Specifications. Available from: --INVALID-LINK--21. SpectraBase. (+-)-3-methyl-2-pyrrolidinone Spectra. Available from: --INVALID-LINK--

References

An In-depth Technical Guide to the Solubility Profile of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's fate, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide provides a detailed exploration of the solubility profile of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a compound of interest in various research and development pipelines. While extensive experimental data for this specific molecule is not widely published, this document serves as a foundational framework for its characterization. We will delve into the theoretical underpinnings of its expected solubility, provide robust, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This guide is structured to empower the reader with the necessary knowledge and methodologies to thoroughly assess the solubility of this compound and similar chemical entities.

Introduction to this compound

This compound is a substituted pyrrolidinone derivative. Its core structure, a five-membered lactam ring, is a common motif in pharmaceuticals and specialty chemicals. The presence of a hydroxymethyl group and an N-methyl group significantly influences its physicochemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 90035-71-3
Predicted XLogP3-AA -0.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

The predicted XLogP3-AA value of -0.3 suggests that this compound is a hydrophilic compound, indicating a predisposition for solubility in polar solvents, including water. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, further enhancing its interaction with polar solvents.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of a compound like this compound:

  • Polarity: The pyrrolidinone ring, with its amide group, is polar. The addition of a hydroxymethyl group further increases its polarity. Therefore, it is expected to be more soluble in polar solvents (e.g., water, ethanol, methanol) than in nonpolar solvents (e.g., hexane, toluene).[1]

  • Hydrogen Bonding: The ability of the hydroxymethyl group to donate a hydrogen bond and the carbonyl and lactam nitrogen to accept hydrogen bonds will be a primary driver of its aqueous solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][3] However, this relationship must be determined experimentally.

  • pH: While this compound does not have strongly acidic or basic functional groups, the lactam ring can undergo hydrolysis under extreme pH conditions, which could affect its apparent solubility. The pH of the medium can also influence the ionization of any potential impurities, which might impact the measured solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound will also dictate its solubility. A more stable crystal lattice will require more energy to break, leading to lower solubility.

Experimental Determination of Solubility

A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. This is the "true" solubility and is crucial for understanding the compound's behavior in a system at equilibrium.[4][5]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This is a high-throughput method often used in early drug discovery to identify potential solubility issues.[6][7][8]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies such as the OECD.[9][10][11][12][13]

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Equilibrate for a sufficient time (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge or filter to remove undissolved solid equil2->sep1 sep2 Collect the supernatant sep1->sep2 analysis1 Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) sep2->analysis1 analysis2 Prepare a calibration curve analysis2->analysis1

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or selected organic solvents).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput assay is valuable for early-stage screening.[6][7][14][15]

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_addition Addition to Aqueous Buffer cluster_incubation Incubation & Precipitation cluster_detection Detection prep1 Prepare a high-concentration stock solution in DMSO prep2 Serially dilute the stock solution prep1->prep2 add1 Add a small aliquot of each DMSO solution to aqueous buffer in a microplate prep2->add1 inc1 Incubate at room temperature with shaking add1->inc1 inc2 Observe for precipitation inc1->inc2 det1 Measure turbidity (nephelometry) or analyze the supernatant after filtration (HPLC-UV) inc2->det1

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

    • Add a small, fixed volume of each DMSO stock solution to the corresponding wells of the microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).

    • The kinetic solubility can be determined by various methods:

      • Nephelometry: Measure the light scattering caused by the formation of a precipitate. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[6]

      • UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate and measure the absorbance of the filtrate in a UV-compatible plate. The concentration can be determined from a standard curve.

      • HPLC-UV: Similar to the UV-Vis method, but the filtrate is analyzed by HPLC for more accurate quantification.

Data Analysis and Reporting

The solubility of this compound should be reported in standard units such as mg/mL or µg/mL, along with the experimental conditions (solvent, pH, temperature, and method used).

Table 2: Suggested Solvents for Solubility Profiling

Solvent ClassSpecific SolventRationale
Aqueous Purified WaterBaseline aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Physiological pH relevance.
pH 1.2 Buffer (e.g., simulated gastric fluid)Relevance for oral administration.
pH 6.8 Buffer (e.g., simulated intestinal fluid)Relevance for oral administration.
Polar Protic Ethanol, Methanol, IsopropanolCommon co-solvents in formulations.[16]
Polar Aprotic Acetonitrile, Acetone, DMSOCommon solvents in synthesis and analysis.
Nonpolar Hexane, TolueneTo determine the limits of its solubility in nonpolar media.

Conclusion and Future Directions

This guide provides a comprehensive framework for determining the solubility profile of this compound. Based on its chemical structure, it is anticipated to be a highly polar compound with good solubility in aqueous and other polar solvents. However, rigorous experimental validation using the detailed protocols provided herein is essential. A complete solubility profile will be invaluable for its future development, whether in pharmaceutical formulations, chemical synthesis, or other research applications. Further studies could investigate the effect of different salt forms on solubility, as well as the impact of common pharmaceutical excipients.

References

thermal stability of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the (CAS 577780-05-3). While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from its parent compound, N-methyl-2-pyrrolidone (NMP), and analogous chemical structures to build a robust predictive framework. We will explore the theoretical underpinnings of its stability, detail rigorous analytical methodologies for its empirical determination, and propose potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's behavior under thermal stress for applications in synthesis, formulation, and storage.

Introduction: The Importance of Thermal Profile

This compound is a substituted N-methyl-2-pyrrolidone derivative.[1][2] Its parent compound, NMP, is a widely used aprotic solvent known for its high solvency, low volatility, and excellent thermal and chemical stability.[3][4][5] The introduction of a hydroxymethyl group at the 3-position introduces a reactive primary alcohol functionality, which is expected to significantly influence the molecule's overall thermal behavior compared to NMP.

Understanding the thermal stability of this compound is critical for:

  • Process Chemistry: Defining safe temperature limits for synthesis, purification (e.g., distillation), and handling to prevent decomposition and the formation of impurities.

  • Pharmaceutical Formulation: Ensuring the active pharmaceutical ingredient (API) or excipient remains stable during heat-involved processes like granulation, drying, and terminal sterilization.

  • Storage and Shelf-Life: Establishing appropriate storage conditions to guarantee long-term product integrity and prevent degradation over time.

This guide establishes a foundational understanding by leveraging the well-documented properties of the NMP core and considering the chemical liabilities of the hydroxymethyl substituent.

Theoretical Stability Analysis: A Tale of Two Moieties

The is primarily governed by the interplay between its two key structural features: the N-methyl-2-pyrrolidone ring and the 3-(hydroxymethyl) group.

The N-Methyl-2-Pyrrolidone (NMP) Core: A Thermally Robust Foundation

NMP is renowned for its high thermal stability.[3][4] In the absence of air and water, its decomposition temperature is approximately 350°C.[6] However, its stability can be compromised under certain conditions:

  • Hydrolysis and Oxidation: In the presence of both oxygen and water, NMP can undergo decomposition at significantly lower temperatures, around 120-200°C.[6]

  • Reaction with Oxidizers: It can react violently with strong oxidizing agents like nitric acid or hydrogen peroxide.[5]

  • Decomposition Products: Primary thermal decomposition products include carbon monoxide and nitrogen oxides.[5]

This high intrinsic stability suggests that the pyrrolidinone ring itself is not the weakest point of the molecule under inert conditions.

The 3-(Hydroxymethyl) Group: The Likely Point of Failure

The primary alcohol functional group is anticipated to be the primary determinant of the molecule's thermal decomposition profile. Primary alcohols have several established degradation pathways upon heating:

  • Dehydration: Elimination of a water molecule to form an alkene (in this case, 1-methyl-3-methylenepyrrolidin-2-one). This is a common pathway for alcohols.[7]

  • Oxidation: If an oxidant (such as air) is present, the primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[8]

  • Combustion: In the presence of sufficient oxygen and high heat, complete oxidation to carbon dioxide and water will occur.[8]

The β-lactam ring, a strained four-membered ring analogous to the five-membered lactam in our molecule, is known to be susceptible to thermal degradation, often initiated by hydrolysis.[9][10][11] This suggests that the lactam carbonyl, in conjunction with the adjacent hydroxymethyl group, could participate in complex degradation mechanisms.

Analytical Strategy for Determining Thermal Stability

A definitive assessment of thermal stability requires empirical data. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's behavior as a function of temperature.

Experimental Workflow

The logical flow for analyzing the thermal properties of a new compound like this compound is outlined below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Obtain pure sample of 3-(Hydroxymethyl)-1- methylpyrrolidin-2-one P2 Accurately weigh 3-5 mg of sample into TGA/DSC pans P1->P2 TGA Thermogravimetric Analysis (TGA) P2->TGA DSC Differential Scanning Calorimetry (DSC) P2->DSC D1 Determine T_onset (Onset of Mass Loss) TGA->D1 D3 Quantify decomposition (Mass Loss %) TGA->D3 D2 Identify phase transitions (Melting, Boiling) DSC->D2 D4 Characterize thermal events (Endo/Exothermic Peaks) DSC->D4 D5 Propose Degradation Mechanism D1->D5 D2->D5 D3->D5 D4->D5

Caption: Standard workflow for thermal stability assessment.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive technique for determining decomposition temperatures.[12]

  • Objective: To determine the temperature at which this compound begins to lose mass due to decomposition or evaporation.

  • Methodology:

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Sample: 3-5 mg of the compound in an alumina or platinum crucible.

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min to assess stability under different conditions.

    • Temperature Program: Ramp from 30°C to 400°C at a heating rate of 10°C/min.

    • Data Analysis: Plot mass (%) vs. temperature (°C). Determine the onset temperature (T_onset) of the major mass loss step, which signifies the beginning of decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, boiling, and decomposition, indicating whether they are endothermic or exothermic.[13][14]

  • Objective: To identify melting point, boiling point, and the enthalpic nature of decomposition.

  • Methodology:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Sample: 3-5 mg of the compound in a hermetically sealed aluminum pan. A pinhole lid may be used to allow for volatilization if boiling is expected.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25°C to 350°C at a heating rate of 10°C/min.

    • Data Analysis: Plot heat flow (mW) vs. temperature (°C). Identify endothermic peaks (melting, boiling) and exothermic peaks (some decomposition processes).

Hypothetical Data & Discussion

Based on the known properties of the NMP core and the hydroxymethyl group, we can predict the likely thermal profile of this compound.

Table 1: Predicted Thermal Events for this compound

Temperature Range (°C)Predicted EventAnalytical TechniqueExpected ObservationRationale
70-80MeltingDSCSharp endothermic peakA patent for the related 3-hydroxy-N-methylpyrrolidone describes a melting point of 71-72°C.[15] The hydroxymethyl derivative is expected to have a similar melting point.
> 200Boiling / EvaporationTGA / DSCGradual mass loss (TGA), broad endotherm (DSC)The boiling point will be higher than NMP (202-204°C) due to hydrogen bonding from the -OH group.[4]
250 - 300Onset of DecompositionTGA / DSCSignificant mass loss begins (TGA), endo- or exothermic peak (DSC)The C-O and C-C bonds of the hydroxymethyl group are weaker than the bonds in the NMP ring, making this the likely initial point of degradation, occurring at a lower temperature than pure NMP (350°C).[6]

Proposed Degradation Pathway

Under inert thermal stress, the most probable initial degradation step is the elimination of water from the hydroxymethyl group. This would be followed by further fragmentation or polymerization at higher temperatures.

References

Introduction: The Isomeric Landscape of C6H11NO2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Formula C6H11NO2: Discovery, History, and Core Applications

The molecular formula C6H11NO2 represents a fascinating intersection of industrial chemistry, materials science, and pharmacology. While a simple string of atoms on paper, this formula unlocks a diverse world of constitutional isomers, each with a unique three-dimensional structure and, consequently, distinct chemical and physical properties.[1] These isomers range from foundational monomers for multi-billion dollar industries to specialized molecules in medical and pharmaceutical research.[1][2] Notable isomers include ε-caprolactam, the cornerstone of Nylon 6 production; nitrocyclohexane, a key synthetic intermediate; and a variety of amino acids and their derivatives like cycloleucine and pipecolic acid, which are instrumental in drug development.[1][3][4]

This guide provides a comprehensive exploration of the discovery, history, and technical evolution of the most significant C6H11NO2 isomers. It delves into the pioneering scientific work that transformed these molecules from laboratory curiosities into industrial titans and specialized research tools. We will examine the core chemical principles, pivotal historical figures, and the progression of synthetic methodologies that define the legacy of this molecular formula.

Part 1: ε-Caprolactam - The Industrial Behemoth

The story of C6H11NO2 is overwhelmingly dominated by one of its isomers: ε-caprolactam ((CH₂)₅C(O)NH). This colorless, crystalline solid is the essential precursor to Nylon 6, a versatile synthetic polymer used in everything from textiles and carpets to automotive parts and engineering plastics.[5][6] The global demand for caprolactam is immense, with production estimated at approximately five million tons per year.[7]

Early Discovery and Synthesis

The history of caprolactam begins in the late 19th century, a period of fertile exploration in organic chemistry. It was first synthesized in 1899 by Gabriel and Maas through the cyclization of ε-aminocaproic acid (6-aminohexanoic acid).[2][8] This foundational method involves heating the amino acid, causing its terminal carboxylic acid and amino groups to react and form a cyclic amide, or lactam.[9]

However, it was the work of Prussian chemist and Nobel laureate Otto Wallach in 1900 that laid the groundwork for its future industrial-scale synthesis.[5][9] Wallach discovered that cyclohexanone oxime could be converted into caprolactam through an acid-catalyzed reaction.[5][8] This reaction, now famously known as the Beckmann rearrangement, became the cornerstone of commercial caprolactam production.[9][10]

The Dawn of the Polymer Age: Nylon 6 and Perlon

For nearly four decades, caprolactam remained a molecule of academic interest. Its true potential was unlocked in the charged atmosphere of the 1930s, amidst a fierce international race to develop synthetic fibers to replace silk.[5] In the United States, Wallace Carothers and his team at DuPont were making groundbreaking strides in polymer chemistry.[11][12][13] In 1935, they synthesized a polyamide from hexamethylenediamine and adipic acid, creating the revolutionary material they named Nylon 6,6.[11][12][14]

Meanwhile, in Germany, chemist Paul Schlack at IG Farben was exploring alternative pathways to create a similar polymer.[5][15] On January 29, 1938, Schlack made a pivotal discovery: by heating pure ε-caprolactam to 260°C, he could induce a ring-opening polymerization, forming a long-chain polyamide.[5][9][16] This new polymer, named Perlon, was chemically distinct from DuPont's Nylon 6,6 but possessed remarkably similar and commercially valuable properties.[5][15][17] Schlack's discovery provided a more straightforward production route, as it relied on a single monomer, and formed the basis for the global Nylon 6 industry.[5][15]

ScientistAffiliationKey ContributionYearSignificance
Otto Wallach University of GöttingenDiscovered the Beckmann rearrangement of cyclohexanone oxime to caprolactam.[5][9]1900Established the fundamental chemical reaction for future industrial caprolactam synthesis.[9]
Wallace Carothers DuPont (USA)Led the team that synthesized Nylon 6,6 from two different monomers.[11][12][18]1935Invented the first commercially successful synthetic fiber, revolutionizing the textile industry.[11][14]
Paul Schlack IG Farben (Germany)Discovered the ring-opening polymerization of caprolactam to create Nylon 6 (Perlon).[5][15]1938Developed a competing synthetic fiber with distinct properties and a simpler production process.[5][17]
Evolution of Industrial Synthesis

The commercial significance of Nylon 6 spurred intense research into optimizing caprolactam production. While the Beckmann rearrangement remains the core process, the routes to obtain the cyclohexanone oxime intermediate have evolved significantly.[19]

G cluster_0 Route 1: From Cyclohexanone (90% of production) cluster_1 Route 2: From Cyclohexane (10% of production) a Cyclohexane or Phenol b Cyclohexanone a->b Oxidation / Hydrogenation c Cyclohexanone Oxime b->c Oximation with Hydroxylamine f ε-Caprolactam c->f Beckmann Rearrangement (H₂SO₄ or Oleum) d Cyclohexane e Cyclohexanone Oxime d->e Photonitrosation with Nitrosyl Chloride (Toray Process) e->f Beckmann Rearrangement (H₂SO₄ or Oleum) g Nylon 6 Polymer f->g Ring-Opening Polymerization

Caption: Major industrial pathways for the synthesis of ε-Caprolactam and its subsequent polymerization to Nylon 6.

The classical synthesis of caprolactam from cyclohexanone is a multi-step process that exemplifies large-scale industrial chemistry.[20]

  • Step 1: Oximation of Cyclohexanone. Cyclohexanone is reacted with a hydroxylamine salt, typically hydroxylamine sulfate, in an aqueous solution.[21] Ammonia is added to neutralize the sulfuric acid that is liberated, which unfortunately generates significant amounts of ammonium sulfate as a by-product.[21]

  • Step 2: Beckmann Rearrangement. The resulting cyclohexanone oxime is treated with oleum (fuming sulfuric acid).[21] This highly exothermic reaction induces the rearrangement of the oxime into the bisulfate salt of caprolactam.[7]

  • Step 3: Neutralization and Purification. The caprolactam bisulfate salt is neutralized with ammonia to release the free lactam.[19] This step also cogenerates a large quantity of ammonium sulfate.[7]

  • Step 4: Final Purification. The crude caprolactam is then purified through a series of extraction, distillation, and crystallization steps to achieve the high purity required for polymerization.[20]

Causality Insight: The use of oleum in the Beckmann rearrangement is critical as it acts as both a catalyst and a solvent, facilitating the protonation of the oxime's hydroxyl group, which is the key step initiating the molecular rearrangement. The major drawback of this classic route is the massive co-production of ammonium sulfate, an environmental and economic challenge that has driven the development of "greener" synthesis routes.[22]

Part 2: Key Precursors and Related Compounds

The industrial ecosystem around caprolactam relies on the efficient production of several other C6H11NO2 isomers and related molecules.

Nitrocyclohexane

Nitrocyclohexane is a colorless to pale yellow liquid that serves as a crucial intermediate in some caprolactam synthesis pathways.[3] Its primary value lies in its ability to be reduced to cyclohexanone oxime, bypassing the need for hydroxylamine.[23]

Nitrocyclohexane can be prepared by the direct nitration of cyclohexane.[3][23] Modern methods often involve the gas-phase reaction of cyclohexane with nitrogen oxides (NOx) under controlled temperature and pressure.[23][24]

  • Reactant Preparation: Gaseous cyclohexane and a nitrating agent (e.g., NO₂, N₂O₄) are mixed under an inert nitrogen atmosphere.[24]

  • Reaction Conditions: The mixture is passed through a reactor heated to between 220-330°C.[24] The reaction time is typically maintained between 1 to 5 hours.[24]

  • Product Isolation: The product stream is cooled, and the liquid nitrocyclohexane is separated from unreacted starting materials and by-products.

  • Significance: This gas-phase route is considered a "green" nitration method because it avoids the use of aggressive mixed acids (sulfuric/nitric acid) and simplifies the process, thereby reducing costs and improving resource utilization.[23][24]

G a Cyclohexane b Nitrocyclohexane a->b Gas-Phase Nitration (NOx) c Cyclohexanone Oxime b->c Partial Hydrogenation (e.g., with catalyst) e Cyclohexylamine b->e Complete Hydrogenation d ε-Caprolactam c->d Beckmann Rearrangement

Caption: Synthetic pathways originating from Nitrocyclohexane, a versatile C6H11NO2 isomer.

6-Aminohexanoic Acid (ε-Aminocaproic Acid)

6-Aminohexanoic acid (6-AHA) is the conceptual parent and hydrolysis product of ε-caprolactam.[25] It is a white crystalline solid primarily used as an antifibrinolytic agent in medicine to control bleeding.[25][26] It also serves as a linker molecule in the synthesis of modified peptides and other biologically active structures.[25][27]

The synthesis of 6-AHA predates that of caprolactam. Its importance grew with the understanding of its relationship to Nylon 6. Industrially, it is produced by the complete hydrolysis of ε-caprolactam under acidic or basic conditions.[25]

More recently, significant research has focused on developing sustainable, one-pot biosynthetic routes to 6-AHA directly from cyclohexane, aiming to create a greener pathway to Nylon 6 that avoids the high temperatures and harsh chemicals of traditional methods.[25][26]

Part 3: Other Notable Isomers in Research and Medicine

Beyond the realm of industrial polymers, the C6H11NO2 formula encompasses several compounds with significant roles in biochemistry and pharmacology.

IsomerClassKey Significance
Cycloleucine Unnatural Amino AcidUsed in biochemical research as a competitive inhibitor of amino acid transport and metabolism.[1][4]
Pipecolic Acid Amino Acid DerivativeA metabolite of lysine degradation; its accumulation is associated with certain metabolic disorders.[1]
Nipecotic Acid GABA Uptake InhibitorServes as a lead compound in neuroscience research for developing drugs that modulate GABAergic neurotransmission.[1]
Isonipecotic Acid GABAA Receptor AgonistA structural isomer of nipecotic acid, also used in the study of GABA receptors.[1]

These molecules, while not produced on the same scale as caprolactam, are vital tools for researchers. For example, Ethyl Pipecolinate , an ester derivative of pipecolic acid, is a valuable building block in the synthesis of pharmaceutical intermediates for developing treatments for a wide range of medical conditions.[28][29]

Conclusion

The molecular formula C6H11NO2 is a testament to the profound impact of chemical structure on function. From the industrial-scale polymerization of ε-caprolactam that weaves the fabric of modern life, to the subtle biological activities of its amino acid isomers that advance medicine, this simple combination of carbon, hydrogen, nitrogen, and oxygen has a rich and ongoing history. The journey from the early academic syntheses of the 19th century to today's highly optimized, multi-ton industrial processes and sophisticated biochemical routes highlights a continuous drive for innovation, efficiency, and sustainability in the chemical sciences. The legacy of C6H11NO2 is not merely in the materials it has created, but in the scientific ingenuity it continues to inspire.

References

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

This compound is a functionalized derivative of N-methylpyrrolidone (NMP), a widely recognized solvent in the pharmaceutical industry.[1] As a chiral building block, this molecule holds significant potential in medicinal chemistry for the synthesis of complex and stereospecific active pharmaceutical ingredients (APIs). The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its conformational rigidity and its ability to engage in specific binding interactions with biological targets.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role as a versatile intermediate for researchers and professionals in drug development.

1.1. Chemical Identity and Structure

  • IUPAC Name: this compound[3]

  • CAS Number: 577780-05-3[3]

  • Molecular Formula: C₆H₁₁NO₂[3]

  • Molecular Weight: 129.16 g/mol [3]

  • Structure: Chemical structure of this compound

Synthesis of this compound

The most logical and direct synthetic route to this compound is through the reduction of a suitable carboxylic acid or ester precursor, namely 1-methyl-2-oxopyrrolidine-3-carboxylic acid or its corresponding ester. This transformation is a standard procedure in organic synthesis, typically employing hydride-based reducing agents.

2.1. Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the primary alcohol to its corresponding carboxylic acid, a common and reliable transformation.

Retrosynthesis target This compound precursor 1-Methyl-2-oxopyrrolidine-3-carboxylic acid target->precursor C-O disconnection (Reduction)

Caption: Retrosynthetic analysis of the target molecule.

2.2. Synthetic Route: Reduction of a Carboxylic Acid Precursor

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. While various reducing agents can accomplish this, Lithium Aluminium Hydride (LiAlH₄) is a powerful and effective choice for this purpose. However, due to its high reactivity, it requires anhydrous conditions and careful handling. A milder alternative, such as Borane (BH₃), often complexed with tetrahydrofuran (THF), can also be employed.

2.2.1. Mechanistic Insight

The reduction of a carboxylic acid with a hydride reagent like LiAlH₄ proceeds through the formation of an aluminum-carboxylate complex. Subsequent delivery of hydride ions to the carbonyl carbon leads to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The final product is obtained after an aqueous workup to protonate the resulting alkoxide.

Reduction_Mechanism cluster_0 Step 1: Deprotonation and Complexation cluster_1 Step 2: Hydride Attack cluster_2 Step 3: Second Reduction cluster_3 Step 4: Protonation start Carboxylic Acid intermediate1 Aluminum-Carboxylate Complex start->intermediate1 + LiAlH4 intermediate2 Aldehyde Intermediate (transient) intermediate1->intermediate2 H- delivery intermediate3 Alkoxide intermediate2->intermediate3 H- delivery product Primary Alcohol intermediate3->product H3O+ workup

Caption: Generalized mechanism for carboxylic acid reduction.

2.3. Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound based on the reduction of 1-methyl-2-oxopyrrolidine-3-carboxylic acid. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1-methyl-2-oxopyrrolidine-3-carboxylic acid

  • Lithium Aluminium Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-methyl-2-oxopyrrolidine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Filter the resulting precipitate (aluminum salts) through a pad of Celite and wash the filter cake with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂--INVALID-LINK--[3]
Molecular Weight129.16 g/mol --INVALID-LINK--[3]
XLogP3-AA-0.3--INVALID-LINK--[3]
Hydrogen Bond Donor Count1--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count2--INVALID-LINK--[3]
Rotatable Bond Count1--INVALID-LINK--[3]

Table 2: Representative Spectroscopic Data (Predicted/Typical)

SpectroscopyCharacteristic Peaks
¹H NMR Predicted chemical shifts (δ, ppm): 3.5-3.7 (m, CH₂OH), 3.2-3.4 (t, N-CH₂), 2.8 (s, N-CH₃), 2.3-2.5 (m, CH), 1.8-2.1 (m, CH₂)
¹³C NMR Predicted chemical shifts (δ, ppm): ~175 (C=O), ~65 (CH₂OH), ~45 (N-CH₂), ~40 (CH), ~30 (N-CH₃), ~25 (CH₂)
IR (Infrared) Characteristic absorption bands (cm⁻¹): 3400 (br, O-H stretch), 2950-2850 (C-H stretch), 1680 (s, C=O stretch, lactam)

Note: The spectroscopic data in Table 2 is representative for a molecule with this structure and is based on typical chemical shifts and absorption frequencies. Actual experimental data may vary.

Chemical Reactivity and Derivatization

The presence of both a primary hydroxyl group and a lactam functionality makes this compound a versatile intermediate for further chemical modifications.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo a variety of common transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.

  • Reactions of the Lactam: The lactam ring is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can be reduced, and the α-protons may be accessible for deprotonation and subsequent alkylation under specific conditions.

Applications in Drug Development and Medicinal Chemistry

While specific examples of this compound in late-stage clinical candidates are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

  • Chiral Scaffold: As a chiral molecule, it can be used as a scaffold to build enantiomerically pure compounds, which is crucial for achieving selective interactions with biological targets and reducing off-target effects.

  • Nootropic Analogues: The pyrrolidinone core is a key feature of nootropic drugs like Piracetam. This molecule could serve as a starting point for the synthesis of novel cognitive enhancers.

  • Enzyme Inhibitors: The functional groups can be elaborated to design molecules that fit into the active sites of enzymes, potentially leading to the development of novel inhibitors for various therapeutic targets.

  • Transdermal Drug Delivery: Structurally related N-methylpyrrolidone derivatives have been investigated as penetration enhancers for transdermal drug delivery.[1][4] The hydroxyl group in this compound could be exploited to modulate the physicochemical properties of drug formulations for improved skin permeation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chiral building block with significant potential for application in medicinal chemistry and drug development. Its synthesis can be readily achieved from its corresponding carboxylic acid precursor. The presence of versatile functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel and complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such chiral intermediates is expected to increase, paving the way for the discovery of new and more effective therapeutic agents.

References

Methodological & Application

synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one from γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one from γ-Butyrolactone

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable heterocyclic building block, starting from the readily available commodity chemical, γ-butyrolactone (GBL). This guide is intended for researchers and scientists in organic synthesis and drug development. The synthesis is presented as a robust two-step process: first, the amidation and cyclization of GBL with methylamine to yield N-methyl-2-pyrrolidone (NMP), followed by a base-mediated α-hydroxymethylation of NMP using formaldehyde. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step laboratory protocols, and discuss methods for purification and characterization of the final product. The causality behind experimental choices, safety considerations, and the significance of the target molecule are also discussed to provide a holistic and practical resource.

Introduction and Strategic Overview

This compound is a functionalized derivative of N-methyl-2-pyrrolidone (NMP), a widely used aprotic solvent in the pharmaceutical and chemical industries.[1][2] The introduction of a hydroxymethyl group at the C3 position transforms the inert solvent into a versatile bifunctional molecule, opening avenues for its use as a synthon in the development of more complex molecules, including pharmaceutical intermediates and specialty polymers. Its structural similarity to other biologically active pyrrolidinones suggests its potential utility in medicinal chemistry.[3][4]

The synthetic route from γ-butyrolactone is strategically sound due to the low cost and high availability of the starting material. The overall transformation is achieved in two primary stages:

  • N-Methylpyrrolidone (NMP) Formation: The lactone ring of GBL is opened by methylamine in a nucleophilic acyl substitution reaction, followed by an intramolecular condensation to form the five-membered lactam ring of NMP.[5]

  • α-Hydroxymethylation: The NMP intermediate is then functionalized at the α-carbon (C3) via an aldol-type reaction. This involves the deprotonation of NMP with a strong base to form a reactive enolate, which subsequently attacks formaldehyde to install the hydroxymethyl group.

This guide will detail the practical execution of this strategy, providing the necessary information for its successful implementation in a laboratory setting.

Mechanistic Pathway and Rationale

The conversion of γ-butyrolactone to the target molecule is a logical sequence of classic organic reactions. Understanding the mechanism behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Synthesis of N-Methyl-2-pyrrolidone (NMP)

This reaction proceeds via a two-stage mechanism:

  • Ring-Opening Aminolysis: Methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the cleavage of the ester bond and formation of the intermediate, N-methyl-γ-hydroxybutanamide. This initial reaction is typically reversible.[5]

  • Intramolecular Cyclization: Under heating, the terminal hydroxyl group of the intermediate is eliminated as water through an intramolecular nucleophilic attack by the amide nitrogen onto the carbonyl carbon, forming the stable five-membered pyrrolidinone ring.[5] Driving the reaction to completion often involves using an excess of methylamine and removing water as it is formed.[5]

Step 2: α-Hydroxymethylation of NMP

This step is an application of enolate chemistry to lactams:

  • Enolate Formation: The protons on the carbon adjacent to the carbonyl group (the α-protons at C3) of NMP are weakly acidic. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or sodium hydride (NaH), is required to deprotonate this position and form the corresponding lithium or sodium enolate. The use of a strong base is critical to ensure complete and rapid enolate formation, preventing self-condensation or other side reactions.

  • Nucleophilic Attack on Formaldehyde: The formed enolate is a potent nucleophile. It readily attacks the electrophilic carbon of formaldehyde (or its solid equivalent, paraformaldehyde). This forms a new carbon-carbon bond and, upon acidic workup, protonates the resulting alkoxide to yield the final this compound product. The reaction is typically conducted at low temperatures to control the reactivity of the enolate and prevent undesired side reactions.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Reagents such as methylamine, strong bases (LDA, NaH), and formaldehyde are hazardous and must be handled with care.

Part 1: Synthesis of N-Methyl-2-pyrrolidone (NMP)

This protocol is adapted from established industrial processes for NMP synthesis.[5][6]

Materials and Equipment:

Reagent/Equipment Specification
γ-Butyrolactone (GBL) Purity >99%
Methylamine (MMA) 40% solution in water or anhydrous
High-Pressure Autoclave Stainless steel, with stirring and temperature control

| Distillation Apparatus | Standard glassware for fractional distillation |

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add γ-butyrolactone (1.0 mol, 86.1 g).

  • Amine Addition: Add an excess of methylamine solution (e.g., 1.5-1.8 mol). The excess drives the reaction to completion.[5]

  • Reaction: Seal the autoclave and begin stirring. Heat the reactor to 250-280°C. The pressure will rise due to the vapor pressure of the reactants and water byproduct. Maintain these conditions for 3-4 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess methylamine in a safe manner.

  • Purification: Transfer the crude reaction mixture to a distillation flask.

    • First, distill off the water and any remaining low-boiling impurities at atmospheric pressure.

    • Next, perform a fractional distillation under reduced pressure to isolate the pure NMP product (boiling point: 202-204°C at atm. pressure).[5]

  • Characterization: Confirm the identity and purity of the NMP via Gas Chromatography (GC) and compare its refractive index and IR spectrum to literature values.[2]

Part 2: Synthesis of this compound

This protocol is based on standard procedures for the α-hydroxymethylation of carbonyl compounds.

Materials and Equipment:

Reagent/Equipment Specification
N-Methyl-2-pyrrolidone (NMP) Anhydrous, >99.5% purity
Diisopropylamine Anhydrous, distilled
n-Butyllithium (n-BuLi) Solution in hexanes (e.g., 2.5 M)
Paraformaldehyde Dried under vacuum
Tetrahydrofuran (THF) Anhydrous, distilled from sodium/benzophenone
Ammonium Chloride (NH₄Cl) Saturated aqueous solution
Standard Glassware Schlenk flasks, syringes, magnetic stirrer, dropping funnel

| Chromatography Equipment | Silica gel, appropriate solvents (e.g., Ethyl Acetate/Hexane) |

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL) and diisopropylamine (1.1 eq, e.g., 0.11 mol, 11.1 g).

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium solution (1.1 eq, e.g., 0.11 mol) dropwise via syringe.

    • Stir the solution at -78°C for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Enolate Formation:

    • Slowly add anhydrous NMP (1.0 eq, e.g., 0.1 mol, 9.9 g) to the LDA solution at -78°C.

    • Allow the mixture to stir for 1-2 hours at this temperature. The formation of the enolate is critical for the subsequent reaction.

  • Hydroxymethylation:

    • Add dried paraformaldehyde (1.2 eq, e.g., 0.12 mol, 3.6 g) to the enolate solution in one portion.

    • Continue stirring at -78°C for 2 hours, then allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Reaction Quench and Work-up:

    • Cool the flask to 0°C in an ice bath.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization:

    • Collect the pure fractions and remove the solvent to yield this compound as a liquid or low-melting solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Physicochemical Properties:

Property Value Source
Molecular Formula C₆H₁₁NO₂ [7][8]
Molecular Weight 129.16 g/mol [7]
IUPAC Name This compound [7]

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | - |

Spectroscopic Data (Expected):

Technique Expected Features
¹H NMR Peaks corresponding to N-CH₃, -CH₂-CH₂- ring protons, the C3-H proton, the -CH₂OH protons, and the -OH proton.
¹³C NMR Peaks for the carbonyl carbon (~175 ppm), N-CH₃, three ring carbons, and the hydroxymethyl carbon (-CH₂OH).
IR Spectroscopy Strong C=O stretch (~1680-1700 cm⁻¹), broad O-H stretch (~3400 cm⁻¹), C-N and C-H stretches.[7]

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 129.079.[7] |

References

Application Notes: Use of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To Our Valued Research Community,

As part of our commitment to providing in-depth technical guides, we have undertaken a comprehensive review of the scientific literature to develop application notes and protocols for the use of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in the field of asymmetric synthesis. Our goal was to furnish researchers, scientists, and drug development professionals with a detailed, authoritative resource grounded in peer-reviewed data.

After an exhaustive search of established scientific databases and chemical literature, we must report that there are currently no published, peer-reviewed studies detailing the specific application of this compound as a chiral auxiliary, ligand, or chiral building block for the purpose of asymmetric synthesis. The existing literature extensively covers related pyrrolidine derivatives, such as those derived from L-proline and other chiral amines, but is silent on the specific compound of interest.

This lack of available data prevents us from fulfilling the request for detailed, validated experimental protocols and in-depth mechanistic discussions specific to this compound. To do so would be speculative and would not meet our stringent standards of scientific integrity and trustworthiness.

However, to provide a valuable conceptual framework for researchers interested in the potential of pyrrolidine-based chiral reagents, we present here a general overview of how such molecules are typically employed in asymmetric synthesis. The principles, workflows, and protocols described below are based on well-established methodologies for structurally related and commonly used chiral auxiliaries.

Conceptual Framework: The Role of Chiral Pyrrolidine-Based Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in synthetic organic chemistry, designed to control the stereochemical outcome of a reaction.[1] A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate, directs the stereoselective formation of a new chiral center, and is then removed to yield the desired enantiomerically enriched product.[1] Many effective auxiliaries are derived from readily available chiral molecules from the "chiral pool," such as amino acids.[2]

The pyrrolidine scaffold, particularly that of the amino acid L-proline, is a cornerstone of modern asymmetric catalysis and synthesis.[3][4] Its rigid five-membered ring structure provides a well-defined steric environment that can effectively bias the approach of reagents to one face of a reactive intermediate.

Principle of Action: Asymmetric Alkylation

A classic application for a chiral auxiliary is in the asymmetric alkylation of enolates.[5] The general workflow involves the following key steps:

  • Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate, typically via an amide or ester linkage. For instance, a carboxylic acid substrate can be converted to a chiral amide using the pyrrolidine-based auxiliary.

  • Formation of a Chiral Enolate: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a chiral enolate. The stereochemistry of the enolate is controlled by the auxiliary. The metal cation (e.g., Li+) often chelates with the carbonyl oxygen and another heteroatom on the auxiliary, locking the enolate into a rigid, single-conformation.

  • Diastereoselective Alkylation: The rigid, chiral enolate is then exposed to an electrophile (e.g., an alkyl halide). The steric bulk of the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

  • Cleavage of the Auxiliary: The newly formed, diastereomerically enriched product is then subjected to hydrolysis (acidic or basic) or reduction to cleave the chiral auxiliary. This step yields the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.

Hypothetical Workflow for a Pyrrolidine-Based Auxiliary

The following diagram illustrates the general, conceptual workflow for an asymmetric alkylation using a generic chiral pyrrolidine auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage & Recovery ProchiralAcid Prochiral Carboxylic Acid ChiralImide Chiral Imide/ Amide Substrate ProchiralAcid->ChiralImide Coupling Reaction Base Strong Base (e.g., LDA) ChiralAuxiliary Chiral Pyrrolidine Auxiliary ChiralAuxiliary->ChiralImide ChiralImide_ref Chiral Imide/ Amide Substrate ChiralEnolate Rigid Chelated Chiral Enolate ChiralEnolate_ref Rigid Chelated Chiral Enolate Base->ChiralEnolate ChiralImide_ref->ChiralEnolate Electrophile Electrophile (R-X) AlkylatedProduct Diastereomerically Enriched Product AlkylatedProduct_ref Diastereomerically Enriched Product Electrophile->AlkylatedProduct ChiralEnolate_ref->AlkylatedProduct FinalProduct Enantiomerically Enriched Acid RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct_ref->FinalProduct Hydrolysis or Reduction AlkylatedProduct_ref->RecoveredAuxiliary

A generalized workflow for asymmetric alkylation using a chiral auxiliary.

General Protocol: Asymmetric Alkylation of a Propionate-Derived Chiral Imide

Disclaimer: The following is a generalized, representative protocol adapted from well-established procedures for known chiral auxiliaries, such as Evans oxazolidinones. This protocol has not been validated for this compound and is provided for illustrative and educational purposes only.

Materials:
  • Chiral Imide Substrate (e.g., propionyl derivative)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in heptane/THF/ethylbenzene

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral imide substrate (1.0 equiv). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add freshly titrated LDA (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to isolate the alkylated product. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion

While this compound possesses structural features—a chiral center and potential coordinating groups (hydroxyl and amide carbonyl)—that are characteristic of effective chiral auxiliaries, there is a notable absence of its application in this context within the current body of scientific literature.

The field of asymmetric synthesis is continually evolving, and it is plausible that this compound could find future applications. However, without empirical data, we cannot provide specific, validated protocols. We encourage researchers interested in this molecule to perform initial screening studies to evaluate its potential as a chiral auxiliary or ligand in various asymmetric transformations. Should such research be published, we will be pleased to update these notes accordingly.

References

Application Notes and Protocols for the N-Alkylation of 3-Hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed experimental protocol for the N-alkylation of 3-hydroxypyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering in-depth technical details and scientifically grounded explanations for each step.

Introduction

3-Hydroxypyrrolidin-2-one is a chiral lactam that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its functional handles—the secondary amine of the lactam, the hydroxyl group, and the carbonyl group—allow for diverse chemical modifications. N-alkylation of the lactam nitrogen is a common transformation to introduce various substituents, thereby modulating the physicochemical and pharmacological properties of the final compounds.

This document outlines a robust and reproducible protocol for the N-alkylation of 3-hydroxypyrrolidin-2-one, focusing on the widely utilized base-mediated reaction with alkyl halides. Alternative methods and troubleshooting strategies are also discussed to provide a comprehensive resource.

Reaction Principle and Mechanistic Overview

The N-alkylation of 3-hydroxypyrrolidin-2-one typically proceeds via a nucleophilic substitution reaction, akin to the Williamson ether synthesis.[1][2][3][4] The lactam nitrogen, upon deprotonation by a suitable base, becomes a potent nucleophile that attacks the electrophilic carbon of an alkylating agent.

The choice of base, solvent, and alkylating agent is crucial for achieving high yields and selectivity. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the lactam N-H, which has a pKa of approximately 18-19 in DMSO. Polar aprotic solvents are generally used to dissolve the reactants and facilitate the SN2 reaction pathway.[3]

A potential side reaction is the O-alkylation of the hydroxyl group. However, due to the higher acidity of the N-H proton compared to the O-H proton in the presence of a strong base, N-alkylation is generally favored.

Core Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes the N-alkylation of 3-hydroxypyrrolidin-2-one with a generic alkyl halide (R-X) using sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF).

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
3-Hydroxypyrrolidin-2-oneC₄H₇NO₂101.101.0 eqStarting material
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.2 eqBase
Alkyl Halide (R-X)VariesVaries1.1 eqAlkylating agent
Anhydrous N,N-DimethylformamideC₃H₇NO73.09-Solvent
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49-Quenching agent
Ethyl AcetateC₄H₈O₂88.11-Extraction solvent
Brine (Saturated Aqueous Sodium Chloride)NaCl58.44-Washing agent
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ / Na₂SO₄120.37 / 142.04-Drying agent
Equipment
  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Flame-dry flask under inert atmosphere add_nah 2. Add NaH to the flask prep_flask->add_nah wash_nah 3. Wash NaH with anhydrous hexane add_nah->wash_nah add_dmf 4. Add anhydrous DMF wash_nah->add_dmf cool_flask 5. Cool to 0 °C add_dmf->cool_flask add_substrate 6. Add 3-hydroxypyrrolidin-2-one solution dropwise cool_flask->add_substrate stir_deprotonation 7. Stir for 30-60 min at 0 °C to RT add_substrate->stir_deprotonation add_alkyl_halide 8. Add alkyl halide dropwise at 0 °C stir_deprotonation->add_alkyl_halide stir_alkylation 9. Stir at RT until completion (monitor by TLC) add_alkyl_halide->stir_alkylation quench 10. Quench with sat. aq. NH₄Cl at 0 °C stir_alkylation->quench extract 11. Extract with ethyl acetate quench->extract wash 12. Wash organic layer with brine extract->wash dry 13. Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate 14. Concentrate under reduced pressure dry->concentrate purify 15. Purify by column chromatography concentrate->purify

Caption: Step-by-step workflow for the N-alkylation of 3-hydroxypyrrolidin-2-one.

Step-by-Step Protocol
  • Preparation of the Reaction Vessel:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon).

    • Allow the flask to cool to room temperature under the inert atmosphere.

  • Dispensing and Washing of Sodium Hydride:

    • Under the inert atmosphere, carefully weigh and transfer sodium hydride (1.2 equivalents) into the flask.

    • Wash the sodium hydride dispersion with anhydrous hexane (3 x 5 mL per gram of NaH) to remove the mineral oil. Carefully decant the hexane washings using a cannula or a syringe. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.

  • Reaction Setup:

    • Add anhydrous DMF to the washed sodium hydride to create a suspension.

    • Cool the suspension to 0 °C in an ice-water bath.

  • Deprotonation:

    • In a separate flask, dissolve 3-hydroxypyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of 3-hydroxypyrrolidin-2-one dropwise to the stirred NaH suspension at 0 °C using a dropping funnel or a syringe pump.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • N-Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 3-hydroxypyrrolidin-2-one.

Safety Precautions
  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable.[5][6] All operations involving NaH must be conducted under an inert atmosphere in anhydrous solvents. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic.[7] Handle them in a well-ventilated fume hood.

  • Solvents: DMF is a skin and respiratory irritant. Use in a fume hood and avoid contact with skin.[7]

  • General: Always be aware of the potential hazards of all chemicals used and consult the relevant Safety Data Sheets (SDS).[5][6]

Alternative N-Alkylation Methodologies

While the NaH-mediated protocol is robust, other methods can be advantageous depending on the specific substrate and desired outcome.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a green and efficient alternative that often allows for the use of milder bases and a wider range of solvents.[8][9][10][11][12] This method is particularly useful for large-scale synthesis.

  • Typical Conditions: 3-hydroxypyrrolidin-2-one, an alkyl halide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB), and an inorganic base (e.g., K₂CO₃ or KOH) in a biphasic system or a polar aprotic solvent.[9][13]

Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of lactams with alcohols, offering an alternative to alkyl halides.[14][15][16][17] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.

  • Typical Reagents: An alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][17]

  • Caution: The reagents used in the Mitsunobu reaction are hazardous, and the by-products can be difficult to remove.[7]

Reductive Amination

For the synthesis of N-alkylated pyrrolidones from levulinic acid (a biomass-derived platform chemical), reductive amination is a key strategy.[18][19][20][21][22]

  • Typical Process: Reaction of levulinic acid with a primary amine followed by reduction, which can be catalyzed by various transition metals.[18][20][21]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete deprotonation (inactive base).Use fresh, properly washed NaH. Ensure anhydrous conditions.
Low reactivity of the alkyl halide.Increase reaction temperature, use a more reactive halide (I > Br > Cl), or add a catalytic amount of NaI.
Formation of Side Products O-alkylation.While less likely with strong bases, using a less polar solvent might favor N-alkylation.
Elimination (with secondary/tertiary alkyl halides).Use a primary alkyl halide. The Williamson ether synthesis-type reaction is most effective with primary alkyl halides.[1][2]
Low Isolated Yield Product loss during work-up.The product may have some water solubility. Minimize the volume of aqueous washes or back-extract the aqueous layers.
Incomplete extraction from DMF.Perform multiple extractions with ethyl acetate.

Conclusion

The N-alkylation of 3-hydroxypyrrolidin-2-one is a fundamental transformation in organic synthesis. The provided protocol using sodium hydride and an alkyl halide offers a reliable and general method for this conversion. By understanding the underlying principles and considering the alternative methodologies and troubleshooting tips, researchers can effectively synthesize a diverse range of N-substituted 3-hydroxypyrrolidin-2-one derivatives for various applications in drug discovery and development.

References

Application Notes & Protocols: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in the design and formulation of novel drug delivery systems. While direct literature on this specific molecule is emerging, its structural attributes—a hydrophilic hydroxymethyl group appended to an N-methyl-2-pyrrolidone (NMP) core—present compelling opportunities. NMP is a well-established solvent and penetration enhancer in pharmaceutical formulations[1][2][3][4]. The addition of a hydroxymethyl functional group suggests enhanced hydrophilicity and provides a reactive site for polymerization, opening avenues for its use as a novel building block for biodegradable polymers. This guide will explore these possibilities, presenting scientifically grounded, hypothetical protocols for the synthesis of a novel biodegradable polymer, its formulation into drug-loaded nanoparticles, and subsequent characterization.

Part 1: Scientific Rationale and Physicochemical Profile

Introduction to this compound

This compound is a derivative of N-methyl-2-pyrrolidone (NMP), a versatile aprotic solvent widely used in the pharmaceutical industry for its high solvency power and ability to enhance the bioavailability of active pharmaceutical ingredients (APIs)[4][5]. The core pyrrolidinone structure is responsible for these solvent properties. The key innovation in this molecule is the presence of a primary alcohol (-CH₂OH) at the 3-position.

Structural Comparison:

  • N-methyl-2-pyrrolidone (NMP): A 5-membered lactam ring with a methyl group on the nitrogen. It is a potent solvent for a wide range of polymers and APIs[1][5].

  • This compound: Retains the NMP core but adds a hydroxymethyl group. This functional group is anticipated to increase polarity and water miscibility while introducing a reactive handle for chemical modification.

Rationale for Use in Drug Delivery

The unique bifunctional nature of this compound underpins its potential in advanced drug delivery:

  • As a Novel Monomer for Biodegradable Polymers: The hydroxymethyl group can participate in esterification reactions. This allows it to be used as a monomer in the synthesis of novel polyesters. Biodegradable polymers are foundational materials for creating controlled-release drug delivery systems like nanoparticles, microparticles, and implants, as they degrade into biocompatible byproducts within the body[6][7][8][9][10].

  • As a Co-solvent or Formulation Excipient: Similar to its parent molecule NMP, it could function as a powerful solubilizing agent for poorly water-soluble drugs, a critical challenge in pharmaceutical formulation[3][11].

  • As a Permeation Enhancer: NMP is a known chemical penetration enhancer for transdermal drug delivery[2][3][4]. The modified structure of this compound may offer a different, potentially more favorable, safety and efficacy profile for topical and transdermal systems[12][13].

Part 2: Protocol for Synthesis of a Novel Biodegradable Polymer

This section details a hypothetical, yet scientifically plausible, protocol for using this compound as a monomer to synthesize a biodegradable polyester via ring-opening polymerization. The causality behind experimental choices is explained to provide a robust, self-validating framework.

Workflow Overview

The overall process involves two main stages: (1) Synthesis of a cyclic ester monomer from this compound, and (2) Ring-Opening Polymerization (ROP) of the monomer to form the final polyester.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification & Characterization A 3-(Hydroxymethyl)-1- methylpyrrolidin-2-one B Cyclic Ester Monomer A->B Reaction with succinic anhydride C Purification (Crystallization/Chromatography) B->C E Ring-Opening Polymerization (Melt Polymerization) C->E D Initiator (e.g., Sn(Oct)₂) D->E F Crude Polymer E->F G Purified Biodegradable Polyester F->G Dissolution in DCM & Precipitation in Methanol H Characterization (NMR, GPC, DSC) G->H

Caption: Workflow for synthesizing a novel biodegradable polyester.

Detailed Protocol: Monomer Synthesis

Objective: To synthesize a cyclic ester monomer suitable for ring-opening polymerization.

  • Rationale: The hydroxyl group of this compound can react with a dicarboxylic anhydride like succinic anhydride to form an ester with a terminal carboxylic acid. This intermediate can then undergo intramolecular cyclization to form a stable cyclic ester monomer.

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine (as catalyst and base)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add succinic anhydride (1.1 equivalents) and pyridine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated sodium bicarbonate solution (2x), and finally brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate acid.

  • Cyclization (not detailed): The resulting intermediate would then undergo a cyclization reaction (e.g., using Yamaguchi or other macrolactonization conditions) to form the desired cyclic monomer.

  • Purify the crude monomer by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Detailed Protocol: Ring-Opening Polymerization

Objective: To polymerize the cyclic ester monomer into a high molecular weight polyester.

  • Rationale: Ring-Opening Polymerization (ROP) is a standard and effective method for synthesizing polyesters from cyclic monomers. Tin(II) octoate (Sn(Oct)₂) is a widely used, FDA-approved catalyst for this type of polymerization in biomedical applications.

Materials:

  • Purified cyclic ester monomer

  • Tin(II) octoate (Sn(Oct)₂) solution in toluene

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Add the purified monomer to a flame-dried Schlenk flask.

  • Add the catalyst, Sn(Oct)₂ (typically at a monomer-to-catalyst ratio of 1000:1 to 20,000:1, depending on the desired molecular weight).

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Heat the flask to 130-150°C to melt the monomer and initiate polymerization.

  • Continue the reaction under vacuum for 4-24 hours. The viscosity of the mixture will increase significantly as the polymer forms.

  • Cool the reaction to room temperature. The crude polymer will solidify.

  • Dissolve the crude polymer in a minimal amount of DCM.

  • Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring. This step removes unreacted monomer and catalyst.

  • Collect the purified polymer by filtration and dry under vacuum at 40°C until a constant weight is achieved.

Part 3: Protocol for Formulation and Characterization of Drug-Loaded Nanoparticles

This section describes how to use the newly synthesized polymer to encapsulate a model hydrophobic drug into nanoparticles using the nanoprecipitation method.

Workflow for Nanoparticle Formulation

G A Organic Phase: Polymer + Drug in Acetone C Nanoprecipitation: Inject Organic Phase into Aqueous Phase with Stirring A->C B Aqueous Phase: Surfactant (e.g., Pluronic F68) in DI Water B->C D Nanoparticle Suspension C->D E Solvent Evaporation (Rotary Evaporator) D->E F Purification (Centrifugation/Washing) E->F G Final Nanoparticle Suspension F->G

Caption: Nanoparticle formulation via the nanoprecipitation method.

Detailed Protocol: Nanoparticle Formulation

Objective: To encapsulate a model drug within the synthesized polyester matrix to form nanoparticles.

  • Rationale: Nanoprecipitation (or solvent displacement) is a simple, rapid, and reproducible method for preparing polymeric nanoparticles[14]. It is particularly suitable for encapsulating hydrophobic drugs. A stabilizer (surfactant) is used to prevent nanoparticle aggregation.

Materials:

  • Synthesized biodegradable polyester

  • Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone (or another water-miscible organic solvent like THF)

  • Pluronic® F68 or Poly(vinyl alcohol) (PVA)

  • Deionized (DI) water

Procedure:

  • Prepare the Organic Phase: Dissolve 50 mg of the synthesized polymer and 5 mg of the model drug in 5 mL of acetone. Ensure complete dissolution.

  • Prepare the Aqueous Phase: Dissolve 100 mg of Pluronic® F68 in 50 mL of DI water (a 0.2% w/v solution).

  • Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer at a moderate speed (e.g., 600 rpm). Using a syringe pump for a controlled flow rate, inject the organic phase into the center of the vortex of the stirring aqueous phase. A milky suspension should form immediately.

  • Solvent Evaporation: Allow the suspension to stir at room temperature for 4-6 hours in a fume hood to evaporate the acetone.

  • Purification: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes.

  • Discard the supernatant, which contains the free drug and excess surfactant.

  • Resuspend the nanoparticle pellet in DI water using a vortex mixer or sonicator. Repeat the washing step two more times.

  • After the final wash, resuspend the purified nanoparticles in a known volume of DI water for characterization or lyophilize for long-term storage.

Protocols for Nanoparticle Characterization
  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Protocol: Dilute the nanoparticle suspension in DI water to an appropriate concentration. Analyze using a DLS instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential). A narrow PDI (<0.2) indicates a monodisperse population.

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Protocol:

    • Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the nanoparticles.

    • Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile or DCM) to break the particles and release the drug.

    • Analyze the drug concentration in the solution using a validated HPLC or UV-Vis method.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • Technique: Dialysis method.

  • Rationale: This method simulates physiological release by separating the nanoparticle formulation from a larger release medium by a semi-permeable membrane, allowing only the released drug to diffuse out[15][16].

  • Protocol:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with a molecular weight cut-off, e.g., 10-14 kDa, that retains the nanoparticles but allows the free drug to pass).

    • Submerge the sealed bag in a known volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions for hydrophobic drugs).

    • Place the entire setup in a shaking water bath at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions[15].

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis.

    • Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism[17][18].

ParameterTypical Target ValueTechnique
Particle Size 100 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE) > 80%HPLC / UV-Vis
Drug Loading (DL) 1 - 10%HPLC / UV-Vis

Part 4: Protocol for In Vitro Cytotoxicity Assessment

Objective: To assess the biocompatibility of the novel polymer-based nanoparticles on a representative cell line.

  • Rationale: Before any in vivo application, it is critical to ensure that the drug delivery system itself is not toxic to cells. The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability[19][20][21][22].

Detailed Protocol: MTT Assay

Materials:

  • Human cell line (e.g., HeLa, HEK293, or a specific cancer cell line relevant to the encapsulated drug)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Nanoparticle suspensions (both "empty" and drug-loaded) at various concentrations

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other solubilizing solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the empty nanoparticles and drug-loaded nanoparticles in the cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[19].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus nanoparticle concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

References

Application Notes & Protocols: The Strategic Use of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in the Synthesis of Advanced Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidin-2-one scaffold is a cornerstone in the architecture of racetam-class nootropics, a group of synthetic compounds known for their cognitive-enhancing properties.[1][2][3] This document provides a detailed technical guide on the synthesis, purification, and application of a key chiral intermediate, 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS No: 577780-05-3).[4][5] We will explore its synthesis from common starting materials, outline rigorous analytical protocols for quality control, and demonstrate its utility as a versatile building block for novel cognitive-enhancing drug candidates. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Pyrrolidone Core and the Role of the Intermediate

The five-membered lactam ring of pyrrolidone is a privileged pharmacophore in neuropharmacology. Racetams, such as Piracetam and its more potent analogs like Nefiracetam, are defined by this core structure.[2][6] Their mechanism of action, while varied, often involves the modulation of neurotransmitter systems, including cholinergic and GABAergic pathways, contributing to improved memory, learning, and focus.[6]

The introduction of functional groups onto the pyrrolidone ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a critical intermediate because its primary alcohol (-CH₂OH) provides a reactive handle for synthetic elaboration. This functional group can be readily converted into esters, ethers, halides, or amines, paving the way for the synthesis of a diverse library of novel racetam derivatives. The chirality at the C3 position is also of paramount importance, as stereoisomers of a drug can exhibit significantly different pharmacological activities and safety profiles.[7]

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 577780-05-3[4]
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [4]
Appearance White solid (typical)[8]
Boiling Point ~202 °C (Predicted for related structures)[9]
XLogP3-AA -0.3[4]
Safety Hazards Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)[9][10]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][11]
Safety & Handling Protocol

Trustworthiness Pillar: Safe laboratory practice is non-negotiable. Adherence to these guidelines is critical to mitigate risks associated with handling chemical intermediates.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and nitrile gloves.[11] Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[9][12]

  • Ventilation: Use only in a well-ventilated area, preferably a fume hood, to control exposure.[9][10]

  • Storage: Keep the container tightly closed and store in a cool, dry environment away from strong oxidizing agents and strong acids.[10]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[10]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.[10]

    • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Synthesis of the Intermediate

Expertise Pillar: The following multi-step synthesis is derived from established methodologies for creating functionalized pyrrolidones.[8][14] The rationale for each step is explained to provide a deeper understanding of the reaction mechanics.

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of this compound A γ-Butyrolactone B α-Bromo-γ-butyrolactone A->B  Br₂, PBr₃ (Bromination) C N-Methyl-α-bromo-γ-butyramide B->C  CH₃NH₂ (aq) (Aminolysis) D 3-Bromo-1-methylpyrrolidin-2-one C->D  NaOEt (Cyclization) E This compound D->E  K₂CO₃, H₂O (Hydrolysis) Analytical_Workflow cluster_1 Protocol 2 & 3: QC Workflow Crude Crude Product from Synthesis Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Purified Intermediate Purify->Pure HPLC HPLC-UV/MS (Purity & Identity) Pure->HPLC Aliquot NMR ¹H & ¹³C NMR (Structure) Pure->NMR Aliquot Result QC Passed (>98% Purity) HPLC->Result NMR->Result Application_Workflow cluster_2 Protocol 4: General Application Pathway Start 3-(Hydroxymethyl)-1- methylpyrrolidin-2-one Mesylate 3-(Mesyloxymethyl)-1- methylpyrrolidin-2-one Start->Mesylate  MsCl, TEA (Activation) Azide 3-(Azidomethyl)-1- methylpyrrolidin-2-one Mesylate->Azide  NaN₃, DMF (Sₙ2 Displacement) Amine 3-(Aminomethyl)-1- methylpyrrolidin-2-one Azide->Amine  H₂, Pd/C or PPh₃ (Reduction) Final Novel Racetam Analogs Amine->Final  Amide Coupling, Reductive Amination, etc.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as one of the most vital structural motifs in the landscape of medicinal chemistry and drug discovery.[1][2] Its prevalence in over 37 FDA-approved drugs underscores its importance as a privileged scaffold.[1] The unique stereochemical and physicochemical properties of the pyrrolidine ring offer medicinal chemists a versatile tool to modulate biological activity, enhance solubility, and optimize pharmacokinetic profiles.[3][4]

The sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a crucial aspect in designing ligands with high affinity and selectivity for their biological targets.[1][5] Furthermore, the presence of up to four stereogenic centers can lead to a rich diversity of stereoisomers, each potentially possessing a distinct biological profile due to differential interactions with enantioselective proteins.[4][5] This inherent chirality, often harnessed from the readily available amino acid L-proline, provides a powerful strategy for developing highly specific therapeutic agents.[4][6]

This technical guide will delve into the multifaceted role of pyrrolidine derivatives across various therapeutic areas, providing detailed application notes and experimental protocols for their synthesis and biological evaluation.

I. Therapeutic Applications of Pyrrolidine Derivatives

The structural versatility of the pyrrolidine nucleus has led to its incorporation into a wide array of therapeutic agents, demonstrating efficacy in treating a multitude of diseases.[2][7]

Anticancer Agents

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action.[8][9] Many derivatives have shown potent anti-proliferative activities against various cancer cell lines.[9][10]

  • Spirooxindole-Pyrrolidine Hybrids: These compounds represent a prominent class of anticancer pyrrolidine derivatives.[8] Their mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[10][11] The spirocyclic fusion of the oxindole and pyrrolidine rings creates a rigid three-dimensional structure that can effectively interact with biological targets.

  • Mechanism of Action Insight: The anticancer activity of many pyrrolidine derivatives is linked to their ability to inhibit crucial cellular processes in cancer cells. For instance, some derivatives have been shown to inhibit histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes, which are involved in gene expression and cell proliferation.[1] Others can induce apoptosis by increasing the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a bioactive pyrrolidine derivative and its subsequent biological evaluation.

Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a typical [3+2] cycloaddition reaction to synthesize a spirooxindole-pyrrolidine hybrid, a class of compounds with demonstrated anticancer activity.[12]

Workflow for Spirooxindole-Pyrrolidine Synthesis

reagents Isatin, Sarcosine, Dipolarophile mixing Mixing in Methanol reagents->mixing Step 1 reflux Reflux mixing->reflux Step 2 workup Reaction Work-up (Cooling, Filtration) reflux->workup Step 3 purification Purification (Recrystallization) workup->purification Step 4 product Spirooxindole- Pyrrolidine Product purification->product Step 5 cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Pyrrolidine Derivative incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Data Analysis (IC50 determination) absorbance->analysis reagent_prep Prepare Reagents (Buffer, MUNANA, Inhibitor) plate_setup Plate Setup (Inhibitor dilutions, Controls) reagent_prep->plate_setup enzyme_add Add Neuraminidase Enzyme plate_setup->enzyme_add incubation1 Pre-incubate enzyme_add->incubation1 substrate_add Add MUNANA Substrate incubation1->substrate_add incubation2 Incubate (37°C) substrate_add->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->fluorescence analysis Data Analysis (IC50 determination) fluorescence->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the hydroxymethylation of N-methyl-2-pyrrolidone (NMP) with formaldehyde. While seemingly straightforward, this reaction is often plagued by issues such as low yield, side product formation, and purification difficulties. This guide will provide a comprehensive framework for understanding and overcoming these challenges.

Proposed Synthesis Protocol

The following is a representative protocol for the base-catalyzed hydroxymethylation of N-methyl-2-pyrrolidone. It is intended as a starting point for optimization.

Reaction: N-methyl-2-pyrrolidone + Formaldehyde → this compound

Reagents:

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Paraformaldehyde or Formaldehyde solution (e.g., 37 wt. % in H₂O)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Anhydrous solvent (e.g., THF, tert-butanol)

  • Hydrochloric acid (HCl), for neutralization

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), for drying

Procedure:

  • To a stirred solution of N-methyl-2-pyrrolidone (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen), add potassium carbonate (1.5 eq).

  • Heat the mixture to 60-80 °C.

  • Add formaldehyde (1.1 eq) portion-wise over 1-2 hours.

  • Maintain the reaction at the same temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Neutralize the filtrate with dilute HCl.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What could be the issue?

Possible Causes and Solutions:

  • Insufficiently strong base: The acidity of the α-protons in NMP is relatively low. A weak base may not be sufficient to generate the enolate required for the reaction.

    • Solution: Consider using a stronger base such as potassium tert-butoxide or sodium hydride. However, be aware that stronger bases can promote side reactions.

  • Water in the reaction mixture: The presence of water can interfere with the reaction, especially if using a strong, water-sensitive base.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry the NMP and solvent before use. Use paraformaldehyde instead of an aqueous formaldehyde solution.

  • Low reaction temperature: The reaction may have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature, for example, in 10 °C increments, while monitoring for product formation and decomposition.

  • Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials.

    • Solution: Use high-purity, anhydrous reagents.

Q2: My main product appears to be a higher molecular weight compound, and the yield of the desired product is low. What is happening?

Possible Cause and Solution:

  • Double hydroxymethylation: The product, this compound, still possesses an acidic proton at the 3-position. This can lead to a second reaction with formaldehyde to form 3,3-bis(hydroxymethyl)-1-methylpyrrolidin-2-one.

    • Solution: Use a stoichiometric amount or a slight excess of NMP relative to formaldehyde. Add the formaldehyde slowly to the reaction mixture to maintain a low concentration.

Q3: I am observing the formation of significant byproducts, including a gas. What are these, and how can I avoid them?

Possible Cause and Solution:

  • Cannizzaro reaction: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid. The formic acid will be deprotonated to formate, and its formation can be problematic.

    • Solution: Use a non-hydroxide base like potassium carbonate or an alkoxide. Control the rate of formaldehyde addition and the reaction temperature.

  • NMP degradation: At high temperatures and in the presence of a strong base, NMP can undergo ring-opening to form 4-methylaminobutyric acid[1].

    • Solution: Avoid excessively high temperatures and prolonged reaction times.

Q4: The purification of my product is difficult. What are the best methods?

Possible Cause and Solution:

  • High boiling point of the product and starting material: Both NMP and the product have high boiling points, making separation by distillation challenging[2].

    • Solution: Use fractional vacuum distillation with an efficient distillation column.

  • Similar polarity of product and byproducts: The desired product and the di-substituted byproduct may have similar polarities, making chromatographic separation difficult.

    • Solution: Optimize the mobile phase for column chromatography. Consider derivatization of the hydroxyl group to alter the polarity before purification.

Frequently Asked Questions (FAQs)

What is the best catalyst for this reaction?

The choice of catalyst depends on the desired reactivity and selectivity. For a milder reaction, potassium carbonate is a good starting point. For higher reactivity, stronger bases like potassium tert-butoxide can be used, but with a greater risk of side reactions.

How can I monitor the reaction progress?

Thin-layer chromatography (TLC) can be used for qualitative monitoring. Gas chromatography-mass spectrometry (GC-MS) is ideal for quantitative analysis, allowing you to track the consumption of NMP and the formation of the product and byproducts.

What are the expected NMR chemical shifts for the product?

While experimental data is scarce, the expected 1H NMR signals for this compound would include a singlet for the N-methyl group, multiplets for the pyrrolidinone ring protons, and signals for the hydroxymethyl group. The 13C NMR would show distinct peaks for the carbonyl carbon, the N-methyl carbon, and the carbons of the pyrrolidinone ring and the hydroxymethyl group.

Is it better to use formaldehyde solution or paraformaldehyde?

Paraformaldehyde is often preferred as it is an anhydrous source of formaldehyde, which can be critical when using water-sensitive bases. However, its depolymerization can be slow. An aqueous formaldehyde solution is easier to handle but introduces water into the reaction.

Visualizations

Reaction Mechanism

G NMP N-Methyl-2-pyrrolidone Enolate Enolate Intermediate NMP->Enolate + Base Adduct Alkoxide Adduct Enolate->Adduct + Formaldehyde Formaldehyde Formaldehyde Product This compound Adduct->Product Protonation Base Base (e.g., K₂CO₃) Protonation Protonation G Start Low Yield Issue CheckBase Is the base strong enough? Start->CheckBase CheckWater Is the reaction anhydrous? CheckBase->CheckWater Yes StrongerBase Use a stronger base CheckBase->StrongerBase No CheckTemp Is the temperature optimal? CheckWater->CheckTemp Yes Anhydrous Ensure anhydrous conditions CheckWater->Anhydrous No CheckStoich Is there excess formaldehyde? CheckTemp->CheckStoich Yes IncreaseTemp Increase temperature CheckTemp->IncreaseTemp No AdjustStoich Adjust NMP:Formaldehyde ratio CheckStoich->AdjustStoich Yes

References

Technical Support Center: Purification of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting strategies for obtaining high-purity this compound, a key building block in modern chemical synthesis.

Introduction: The Critical Role of Purity

This compound is a polar, functionalized lactam derivative. Its utility in pharmaceutical and materials science applications is critically dependent on its purity. Even trace impurities can lead to unpredictable reaction outcomes, altered biological activity, and compromised final product specifications. This guide provides a comprehensive overview of robust purification techniques tailored to the physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the reaction of a suitable precursor with formaldehyde or a related C1 synthon. Potential impurities can include:

  • Unreacted Starting Materials: Such as 1-methyl-2-pyrrolidinone.

  • By-products: Formation of di-hydroxymethylated or other over-alkylated products.

  • Residual Solvents: From the reaction and initial work-up steps.

  • Degradation Products: Arising from excessive heat or non-optimal pH during synthesis or storage.

Q2: What are the key physical properties of this compound to consider for purification?

A2: Understanding the physical properties is fundamental to selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 129.16 g/mol [1]Influences diffusion rates in chromatography and volatility in distillation.
Polarity HighGoverns solubility in various solvents, crucial for recrystallization and chromatography.
Boiling Point High (relative to common solvents)Suggests vacuum distillation is preferable to avoid thermal decomposition.
Hydrogen Bonding Capable of hydrogen bondingAffects solubility and interactions with chromatographic stationary phases.

Q3: Which purification technique is most suitable for my sample of this compound?

A3: The choice of purification technique depends on the scale of your experiment and the nature of the impurities. The following flowchart provides a general decision-making framework:

Purification_Decision_Tree start Crude Sample Analysis (TLC, NMR) distillation Vacuum Distillation start->distillation High-boiling impurities chromatography Column Chromatography start->chromatography Multiple impurities with similar polarities recrystallization Recrystallization start->recrystallization Solid product with soluble impurities final_product High-Purity Product distillation->final_product chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization
IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a co-solvent in which the compound is more soluble to the hot solution.
No Crystal Formation The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. Try a different solvent or a solvent/anti-solvent system. Induce crystallization by scratching the flask or adding a seed crystal.[2]
Poor Recovery The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use a solvent in which the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.[2]
Column Chromatography
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation Incorrect solvent system (eluent polarity is too high or too low); column overloading.Optimize the solvent system using thin-layer chromatography (TLC) first.[3] Aim for an Rf of 0.2-0.4 for the target compound. Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The eluent is not polar enough to displace the highly polar compound from the stationary phase.Gradually increase the polarity of the eluent. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[4]
Tailing Peaks The compound is interacting too strongly with the stationary phase; the presence of acidic or basic impurities.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
Cracked Column Bed Improper packing of the stationary phase.Ensure the silica gel or alumina is packed as a uniform slurry to avoid air bubbles and cracks.
Vacuum Distillation
IssueProbable Cause(s)Recommended Solution(s)
Bumping Uneven boiling of the liquid.Use a stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.
Product Decomposition The distillation temperature is too high, even under vacuum.Lower the pressure of the vacuum system to further decrease the boiling point. Ensure the heating mantle is set to the appropriate temperature.
No Distillate Collected A leak in the vacuum system; insufficient heating.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. Gradually increase the temperature of the heating mantle.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for purifying solid, crude this compound that is contaminated with more soluble impurities.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. If the cloudiness disappears upon further heating, this solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Add hot water to the filtrate until it becomes turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them in a vacuum oven.

Protocol 2: Flash Column Chromatography

This method is effective for separating the target compound from impurities with similar polarities.

  • Stationary Phase: Silica gel is a suitable stationary phase for this polar compound.[5]

  • Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of ethyl acetate and hexanes. For this polar compound, a more polar system like dichloromethane and methanol may be necessary.[4] Aim for an Rf value of approximately 0.3 for the target compound.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Vacuum Distillation

This technique is ideal for purifying liquid this compound or for removing non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.[6] A short-path distillation head is recommended to minimize product loss.

  • Sample Preparation: Place the crude material and a magnetic stir bar into the distillation flask.

  • Distillation: Begin stirring and slowly apply the vacuum. Gradually heat the distillation flask.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Visualization of Purification Workflow

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Final Product crude_sample Crude Product analysis Purity Assessment (TLC, NMR, etc.) crude_sample->analysis recrystallization_node Recrystallization analysis->recrystallization_node chromatography_node Column Chromatography analysis->chromatography_node distillation_node Vacuum Distillation analysis->distillation_node pure_product Pure 3-(Hydroxymethyl)-1- methylpyrrolidin-2-one recrystallization_node->pure_product chromatography_node->pure_product distillation_node->pure_product final_analysis Final Purity Check pure_product->final_analysis

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-Methylpyrrolidone (NMP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Methylpyrrolidone (NMP) and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with side-product formation during synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing N-Methylpyrrolidone (NMP), and why do they form?

A1: In the industrial synthesis of NMP, which is most commonly achieved by reacting γ-butyrolactone (GBL) with methylamine, several characteristic impurities can arise.[1][2][3] The two most frequently encountered side-products are N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[4][5]

  • N-Methyl Succinimide (NMS): The formation of NMS is often attributed to oxidation, though the precise mechanism can be complex. It represents a more oxidized state of the pyrrolidone ring.

  • 2-Pyrrolidinone (2PYR): This impurity can be present for two main reasons. If your synthesis route involves the methylation of 2-pyrrolidone, its presence indicates an incomplete reaction.[6] In the GBL-based synthesis, it can be a byproduct of side reactions.

  • Unreacted γ-Butyrolactone (GBL): The reaction between GBL and methylamine is a two-step process, beginning with the formation of an intermediate, N-methyl-γ-hydroxybutanamide.[7] Incomplete conversion of GBL, often due to non-optimized reaction conditions (temperature, pressure, or reactant ratio), will leave residual GBL in your product. This is particularly challenging as GBL has a boiling point (204-205°C) very close to that of NMP (202°C), making separation by standard distillation difficult.[7]

  • Trace Amine Impurities: Even after distillation, traces of methylamine or related amine compounds can remain.[2][8] These can lead to discoloration of the NMP product over time, especially upon storage.[2]

The following diagram illustrates the primary synthesis pathway and the points at which key side products can emerge.

NMP Synthesis and Side Products GBL γ-Butyrolactone (GBL) Intermediate N-methyl-γ-hydroxybutanamide GBL->Intermediate Step 1: Reversible Ring Opening Unreacted_GBL Unreacted GBL GBL->Unreacted_GBL Incomplete Conversion MA Methylamine (CH₃NH₂) MA->Intermediate NMP N-Methylpyrrolidone (NMP) Intermediate->NMP Step 2: Dehydration & Cyclization (High T, P) PYR 2-Pyrrolidinone (2PYR) (Incomplete Reaction/Side-Product) Intermediate->PYR Side Reaction NMS N-Methyl Succinimide (NMS) (Oxidation Product) NMP->NMS Oxidation

Caption: NMP synthesis pathway from GBL and potential side-product formation.

Q2: My final NMP product has a yellow tint. What causes this discoloration and how can I fix it?

A2: A yellow color in NMP, especially after manufacturing or upon prolonged storage, is a common quality issue. This discoloration is often caused by the presence of trace impurities, particularly residual amines or acidic compounds, which can degrade over time to form colored species.[2][8]

Troubleshooting & Prevention:

  • Optimize Reactant Ratios: In the GBL method, using a slight excess of methylamine can help drive the reaction to completion, minimizing unreacted GBL which might contribute to downstream impurities.[7]

  • Purification via Alumina: Treating the crude NMP with activated alumina has been shown to be effective at removing both amine impurities and APHA color.[2][8] The alumina acts as an adsorbent for these polar, color-forming species.

  • Inert Atmosphere: When storing purified NMP, especially high-purity grades for pharmaceutical or electronics applications, blanketing the container with an inert gas like nitrogen can prevent oxidative degradation.

Q3: What are the best analytical methods for identifying and quantifying impurities in my NMP derivative synthesis?

A3: The choice of analytical technique depends on the nature of the expected impurities. For routine purity analysis of NMP and its common volatile or semi-volatile side products, Gas Chromatography (GC) is the most powerful and widely used method.[4][5]

  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification of organic impurities. For definitive identification of unknown peaks, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly useful for non-volatile or thermally sensitive impurities that are not suitable for GC analysis.[5] A Diode Array Detector (DAD) can provide preliminary identification based on UV spectra, while coupling to a Mass Spectrometer (LC-MS) offers high sensitivity and specificity.[5][9]

  • Karl Fischer Titration: To specifically quantify water content, which is a byproduct of the main reaction, Karl Fischer titration is the standard method.

Summary of Analytical Techniques

Impurity ClassRecommended TechniqueDetector(s)Purpose
Volatile/Semi-Volatile Organics (NMS, 2PYR, GBL)Gas Chromatography (GC)FID, MSQuantification & Identification[4][5]
Non-Volatile or Thermally Labile CompoundsHigh-Performance Liquid Chromatography (HPLC)DAD, MS/MSSeparation & Identification[5][9]
Water ContentKarl Fischer TitrationN/APrecise Water Quantification
Trace AminesIon Chromatography (IC) or specialized GCConductivity, NPDTrace level amine detection[10][11]

Troubleshooting and Purification Protocols

This section provides a logical workflow for addressing impurities detected during your synthesis and a detailed protocol for a common purification method.

General Troubleshooting Workflow

If routine analysis (e.g., GC-FID) shows unacceptable purity levels, the following workflow can guide your response.

NMP Purification Workflow Start Impurity Detected in NMP Product (via GC, HPLC, etc.) Identify Identify Impurity (GC-MS, LC-MS, NMR) Start->Identify Decision What is the nature of the impurity? Identify->Decision Unreacted Unreacted Starting Material (e.g., GBL, 2-Pyrrolidinone) Decision->Unreacted Starting Material Amine Trace Amines / Color Decision->Amine Amine/Color Water Excess Water Decision->Water Water Other Other Side Products (e.g., NMS) Decision->Other Other Sol_Unreacted Optimize Reaction: - Increase reaction time/temp - Adjust reactant stoichiometry - Improve catalyst efficiency Unreacted->Sol_Unreacted Sol_Amine Post-Treatment: - Pass through activated alumina column - Acid wash (use with caution) Amine->Sol_Amine Sol_Water Fractional Distillation (under vacuum for efficiency) Water->Sol_Water Sol_Other High-Efficiency Fractional Distillation (if B.P. differs sufficiently) Other->Sol_Other

Caption: A logical workflow for troubleshooting impurities in NMP synthesis.

Protocol: Purification of NMP by Fractional Distillation

Distillation is the most common method for purifying NMP after the reaction is complete.[2][8] This protocol is a general guideline and should be adapted based on the scale of your reaction and available equipment.

Objective: To remove unreacted methylamine, water, and other lower-boiling impurities, followed by separation of pure NMP from heavy fractions.

Materials:

  • Crude NMP reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge (optional, but recommended for efficiency)

  • Thermometer

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the Flask: Charge the round-bottom flask with the crude NMP mixture and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • First Fraction (Light Ends):

    • Begin heating and stirring the mixture.

    • Carefully monitor the temperature at the distillation head. The first fraction will contain volatile impurities like unreacted methylamine and water.[7]

    • Collect this "light fraction" in a separate receiving flask until the head temperature begins to rise sharply towards the boiling point of NMP (~202°C at atmospheric pressure).

  • Main Fraction (Pure NMP):

    • Change the receiving flask to collect the main product.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of NMP. For high purity, it is advisable to collect a narrow boiling range (e.g., 201-203°C).

  • Final Fraction (Heavy Ends):

    • As the distillation proceeds, the temperature may rise again, or the distillation rate may slow significantly. This indicates the presence of higher-boiling impurities.

    • Stop the distillation before the distilling flask goes to dryness. The remaining liquid in the flask contains the "heavy fraction."[7]

  • Analysis: Analyze the collected main fraction using GC or HPLC to confirm its purity.

References

Technical Support Center: Navigating the Scale-Up of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the production of this valuable intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and scalable manufacturing process.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a two-step process. The first step is the synthesis of a suitable precursor, typically an ester derivative at the 3-position of the N-methylpyrrolidone ring, such as methyl 1-methyl-2-oxo-pyrrolidine-3-carboxylate. The second, and more critical step for scale-up, is the reduction of this ester to the desired primary alcohol.

This guide will focus primarily on the challenges associated with the reduction step, a reaction that presents significant hurdles when transitioning from the laboratory bench to pilot or full-scale production.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

A1: The most frequently utilized precursor is an alkyl ester of 1-methyl-2-oxopyrrolidine-3-carboxylic acid, such as the methyl or ethyl ester. These precursors are typically synthesized through multi-step sequences, for which various methods have been described in the literature.[1][2]

Q2: Which reducing agent is recommended for the conversion of the ester precursor to this compound?

A2: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently reducing the ester functionality to the primary alcohol.[3][4][5] While other reducing agents exist, LAH is often chosen for its high reactivity and yield. However, its pyrophoric nature and challenging work-up procedures necessitate careful handling and process design, especially during scale-up.[3][6]

Q3: Can Sodium Borohydride be used as an alternative reducing agent?

A3: Sodium borohydride is generally not reactive enough to reduce esters to alcohols under standard conditions.[7] Therefore, it is not a suitable alternative to LAH for this transformation.

Q4: What are the primary safety concerns when scaling up the LAH reduction?

A4: The primary safety concerns are the pyrophoric nature of LAH, its violent reaction with water and protic solvents, and the generation of flammable hydrogen gas during the reaction and quenching steps.[3][5] Proper inert atmosphere techniques, controlled addition of reagents and quenching agents, and adequate ventilation are critical.

Q5: What are the expected impurities in the final product?

A5: Potential impurities include unreacted starting material (the ester precursor), over-reduced products, and byproducts from the work-up procedure. If the reaction temperature is not well-controlled, side reactions can lead to other impurities. The purity of the starting N-methylpyrrolidone can also introduce impurities.[8]

III. Troubleshooting Guide: The LAH Reduction Step

This section addresses common issues encountered during the lithium aluminum hydride reduction of methyl 1-methyl-2-oxo-pyrrolidine-3-carboxylate.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Inactive LAH: Lithium aluminum hydride is highly sensitive to moisture and can be deactivated by improper storage or handling.1. Use Fresh Reagent: Ensure the LAH is a fresh, free-flowing powder. 2. Verify Activity: Perform a small-scale test reaction with a known substrate to confirm the reagent's activity. 3. Proper Handling: Weigh and transfer LAH under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or glove bag.
2. Insufficient LAH: The stoichiometry of the reaction may not be optimal.1. Stoichiometry Check: Ensure at least a stoichiometric amount of hydride is used relative to the ester. Typically, a slight excess (1.1-1.5 equivalents) is recommended to drive the reaction to completion.
3. Low Reaction Temperature: The reaction may be too slow at the initial temperature.1. Controlled Heating: After the initial exothermic reaction subsides, gently warm the reaction mixture to ensure completion. Monitor the internal temperature carefully.
Formation of a Gelatinous Precipitate During Work-up 1. Improper Quenching Procedure: The formation of aluminum salts (e.g., aluminum hydroxide) in a fine, gelatinous form is a common issue with LAH work-ups, making filtration difficult.[9]1. Fieser Work-up: Employ the Fieser method for quenching. For 'x' grams of LAH used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, all at 0 °C.[3][10] This procedure is designed to produce granular aluminum salts that are easier to filter. 2. Rochelle's Salt Work-up: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to the quenched reaction mixture. The tartrate chelates with the aluminum salts, breaking up the emulsion and facilitating phase separation.[9]
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion.1. Extend Reaction Time: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material. 2. Increase Temperature: If the reaction stalls, a modest increase in temperature may be necessary.
2. Insufficient LAH: Not enough reducing agent was used.1. Re-evaluate Stoichiometry: Increase the equivalents of LAH in subsequent runs.
Difficult Product Isolation from the Aqueous Layer 1. High Polarity of the Product: this compound is a polar molecule with significant water solubility, making extraction from aqueous solutions challenging.[11][12]1. Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product in the aqueous phase. 2. Continuous Extraction: For larger scales, consider using a continuous liquid-liquid extractor. 3. Use of More Polar Solvents: Employ a more polar extraction solvent like dichloromethane or a mixture of solvents.
Thermal Decomposition During Solvent Removal 1. High Temperature During Distillation: The product may be thermally labile at elevated temperatures.1. Use a Rotary Evaporator Under Reduced Pressure: Remove the extraction solvent at the lowest possible temperature. 2. Avoid High-Vacuum Distillation of the Product: If further purification by distillation is required, use a short-path distillation apparatus under high vacuum to minimize the time the product is exposed to high temperatures.

IV. Experimental Protocols

Protocol 1: LAH Reduction of Methyl 1-methyl-2-oxo-pyrrolidine-3-carboxylate

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried before use. An inert atmosphere (nitrogen or argon) is required. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Materials:

  • Methyl 1-methyl-2-oxo-pyrrolidine-3-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • Under an inert atmosphere, carefully add lithium aluminum hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Add anhydrous THF to the flask to create a slurry of LAH.

  • Cool the slurry to 0 °C using an ice-water bath.

  • Dissolve methyl 1-methyl-2-oxo-pyrrolidine-3-carboxylate (1 equivalent) in anhydrous THF and add it to the addition funnel.

  • Add the ester solution dropwise to the LAH slurry at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture back to 0 °C.

  • Dilute the reaction mixture with an equal volume of diethyl ether.

  • Work-up (Fieser Method):

    • Slowly and carefully add water (1 mL for every 1 g of LAH used).

    • Add 15% aqueous NaOH (1 mL for every 1 g of LAH used).

    • Add water (3 mL for every 1 g of LAH used).

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the granular precipitate through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good peak shape of the polar analyte.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (split injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

V. Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Reduction cluster_2 Work-up & Purification start Starting Materials ester Methyl 1-methyl-2-oxo- pyrrolidine-3-carboxylate start->ester Multi-step synthesis reduction LAH Reduction in THF ester->reduction 1. LiAlH4, THF, 0 °C to rt workup Quenching & Extraction reduction->workup Fieser or Rochelle's Salt Work-up purification Solvent Removal workup->purification Extraction with organic solvent final_product 3-(Hydroxymethyl)-1-methyl- pyrrolidin-2-one purification->final_product G start Reaction Quenched emulsion Gelatinous Emulsion Formed? start->emulsion rochelle Add Saturated Rochelle's Salt Solution & Stir Vigorously emulsion->rochelle Yes fieser_check Was Fieser Work-up Performed Correctly? emulsion->fieser_check No filter Filter Granular Precipitate rochelle->filter redo_fieser Re-evaluate Stoichiometry of Quenching Reagents fieser_check->redo_fieser No fieser_check->filter Yes redo_fieser->start

References

Technical Support Center: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing an unexpected new peak with a shorter retention time in my reverse-phase HPLC analysis during a stability study. What could this be?

A1: The appearance of a more polar compound (indicated by a shorter retention time in reverse-phase HPLC) suggests a degradation process that increases the molecule's polarity. Based on the structure of this compound, two primary degradation pathways are the most likely culprits: hydrolysis and oxidation.

  • Causality - Why this happens:

    • Hydrolytic Degradation: The lactam (a cyclic amide) in the pyrrolidinone ring is susceptible to hydrolysis. Under aqueous conditions, especially when catalyzed by acid or base, the ring can open to form 4-(methylamino)-3-(hydroxymethyl)butanoic acid. This introduces a carboxylic acid group, which is significantly more polar than the parent lactam, leading to a much earlier elution time on a C18 column. This is a known degradation pathway for related compounds like N-Methylpyrrolidone (NMP).[1][2]

    • Oxidative Degradation: The primary alcohol of the hydroxymethyl group is a prime target for oxidation. Mild oxidation would convert it to an aldehyde, and further oxidation would yield a carboxylic acid (1-methyl-2-oxo-pyrrolidine-3-carboxylic acid). Both of these products are more polar than the parent alcohol.

  • Immediate Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to get the mass of the new peak. The mass of the ring-opened product (4-(methylamino)-3-(hydroxymethyl)butanoic acid) would be 147.17 g/mol (M+H⁺ = 148.18), an increase of 18 Da (the mass of water) from the parent compound (129.16 g/mol ). The mass of the oxidized carboxylic acid product would be 143.14 g/mol (M+H⁺ = 144.15).

    • Review Your Matrix: Check the pH of your sample solution. If it is not buffered to neutral or is exposed to acidic or basic conditions, hydrolysis is highly probable.

    • Check for Oxidants: Ensure your solvents are free of peroxides and that the sample is not unnecessarily exposed to air (oxygen) for prolonged periods, especially in the presence of trace metals which can catalyze oxidation.

  • Logical Workflow for Investigation:

    G Start Unexpected Peak Observed CheckMass Analyze by LC-MS to determine mass Start->CheckMass MassIncrease Mass +18 Da? CheckMass->MassIncrease MassIncrease2 Mass +14 Da? MassIncrease->MassIncrease2 No Hydrolysis Hypothesis: Lactam Ring Hydrolysis MassIncrease->Hydrolysis Yes Oxidation Hypothesis: Alcohol Oxidation to Carboxylic Acid MassIncrease2->Oxidation Yes ReviewpH Review sample pH and buffer conditions Hydrolysis->ReviewpH ReviewAir Review exposure to air/oxidants Oxidation->ReviewAir Solution Implement pH control and inert atmosphere ReviewpH->Solution ReviewAir->Solution

    Caption: Troubleshooting workflow for identifying unknown peaks.

Q2: My compound yield is significantly lower after purification, and I suspect degradation during workup, especially under basic conditions (e.g., bicarbonate wash). What is the likely mechanism?

A2: This is a classic sign of base-catalyzed hydrolysis of the lactam ring. While amides are generally stable, the ring strain in the five-membered pyrrolidinone ring can make it more susceptible to nucleophilic attack compared to a linear amide.

  • Causality - The Mechanism:

    • Hydroxide Attack: The hydroxide ion (OH⁻) from the basic solution acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam.

    • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

    • Ring Opening: The ring opens by the cleavage of the carbon-nitrogen bond, which is the most favorable pathway to relieve ring strain. The resulting intermediate is an amino acid anion.

    • Protonation: Upon subsequent acidification or neutralization during workup, the anion is protonated to yield the final ring-opened product, 4-(methylamino)-3-(hydroxymethyl)butanoic acid.

  • Preventative Measures & Protocol Optimization:

    • Avoid Strong Bases: If a basic wash is necessary to remove acidic impurities, use the mildest possible conditions. A brief wash with a cold, dilute solution of sodium bicarbonate is preferable to using stronger bases like sodium hydroxide or prolonged exposure.

    • Use Non-Aqueous Workup: If possible, modify your purification to avoid aqueous basic washes altogether. Consider using solid-phase extraction (SPE) with a basic sorbent or chromatography on silica gel, which is slightly acidic but generally tolerated by the compound.

    • Temperature Control: Perform all extractions and washes at low temperatures (0-5 °C) to significantly reduce the rate of hydrolysis.

    • pH Monitoring: If an aqueous workup is unavoidable, monitor the pH closely and neutralize the solution immediately after the extraction is complete.

Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?

A1: The structure of this compound contains two main functional groups prone to degradation: the lactam ring and the primary alcohol. Therefore, the primary degradation pathways are hydrolysis and oxidation .

  • Hydrolysis (Acidic/Basic/Neutral): This pathway involves the opening of the lactam ring to form 4-(methylamino)-3-(hydroxymethyl)butanoic acid . This reaction is accelerated by both acidic and basic conditions but can also occur slowly in neutral aqueous solutions, especially at elevated temperatures.[3][4][5]

  • Oxidation: This pathway primarily targets two sites:

    • Hydroxymethyl Group: The primary alcohol can be oxidized first to an aldehyde (1-methyl-2-oxopyrrolidine-3-carbaldehyde) and then further to a carboxylic acid (1-methyl-2-oxopyrrolidine-3-carboxylic acid).

    • Ring Oxidation: Similar to what is observed with NMP, the carbon adjacent to the nitrogen (C5) can be oxidized to form a hydroxyl group, yielding 5-hydroxy-3-(hydroxymethyl)-1-methylpyrrolidin-2-one , or further to a ketone, forming 3-(hydroxymethyl)-1-methylsuccinimide .[1][6]

    cluster_0 Predicted Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis Parent 3-(Hydroxymethyl)-1- methylpyrrolidin-2-one Aldehyde Aldehyde Intermediate Parent->Aldehyde [O] Succinimide Succinimide Degradant (on ring) Parent->Succinimide [O] RingOpened Ring-Opened Acid Degradant Parent->RingOpened H₂O / H⁺ or OH⁻ CarboxylicAcid Carboxylic Acid Degradant (on side chain) Aldehyde->CarboxylicAcid [O]

    Caption: Predicted hydrolytic and oxidative degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and minimize degradation, this compound should be stored under the following conditions, which are based on its chemical properties and standard practices for similar compounds:

  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent oxidative degradation from atmospheric oxygen.

  • Moisture: The compound is hygroscopic and susceptible to hydrolysis. Store in a tightly sealed container in a dry place or desiccator.

  • Light: Protect from light by using amber or opaque containers and storing in a dark location to prevent potential photolytic degradation.

Q3: How should I design a forced degradation study for this compound to identify potential degradants?

A3: A forced degradation study, also known as stress testing, is essential for identifying likely degradation products and establishing the inherent stability of the molecule.[3][4][5] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[7]

Here is a recommended protocol framework. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile or water) should be used for all tests.

Stress Condition Protocol Rationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours.To simulate degradation in an acidic environment and promote lactam hydrolysis.[7]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at room temperature (25°C). Sample at shorter intervals (e.g., 0.5, 1, 2, 4 hours).Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis. Lower temperature is used to control the reaction rate.[7]
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 6, 12, and 24 hours.To identify products of oxidative degradation from peroxides or other oxidizing agents.[7]
Thermal Degradation Store the solid compound in an oven at 80°C. Also, store a solution (in a stable solvent like acetonitrile) at 60°C. Sample at 1, 3, and 5 days.To assess the intrinsic thermal stability of the molecule in both solid and solution states.[7]
Photolytic Degradation Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A control sample should be wrapped in foil.To determine if the molecule is susceptible to degradation upon exposure to light.[4]

Analysis: All samples, including controls, should be analyzed by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradants.

Q4: What are the most suitable analytical techniques for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability analysis.

  • Primary Technique: Stability-Indicating HPLC-UV/PDA

    • Why: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing.[8] A "stability-indicating" method is one that can separate the intact parent drug from all its potential degradation products, allowing for accurate quantification of the parent compound's purity over time. A PDA detector is superior to a simple UV detector as it can assess peak purity across a range of wavelengths, helping to ensure that a peak corresponding to the parent drug is not co-eluting with a degradant.

    • Method Development: A reverse-phase C18 column with a gradient elution using a mobile phase of water (with a modifier like 0.1% formic acid) and acetonitrile or methanol is a good starting point.

  • Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Why: When forced degradation studies generate new, unknown peaks, LC-MS is indispensable for identifying them.[9] It provides the molecular weight of the unknown compounds, which is critical for elucidating their structures. Tandem MS (MS/MS) can further provide fragmentation data to confirm the proposed structures of the degradants.

  • Complementary Technique: Gas Chromatography (GC)

    • Why: While HPLC is generally preferred for non-volatile pharmaceutical compounds, GC can be useful for analyzing related impurities that might be more volatile, such as residual NMP if it were a starting material.[10][11] However, the hydroxyl group on this compound may require derivatization for optimal GC analysis.

References

Technical Support Center: Enantioselective Synthesis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of chiral pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the laboratory. The pyrrolidine scaffold is a privileged motif in medicinal chemistry and natural products, making its stereocontrolled synthesis a critical endeavor.[1][2] This guide offers a structured approach to troubleshooting, moving from frequently asked questions to in-depth experimental guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in enantioselective pyrrolidine synthesis.

Q1: My enantioselectivity (ee) is consistently low or non-existent. What are the primary factors I should investigate?

A1: Low enantioselectivity is a frequent issue that can often be traced back to a few key parameters. Before undertaking a complete re-optimization, consider these primary factors:

  • Catalyst/Ligand Integrity: The chiral catalyst or ligand is the cornerstone of enantioselectivity.[3] Ensure it has not degraded due to improper storage (exposure to air, moisture, or light) and is of high purity. For organocatalysts like proline derivatives, solubility can be an issue; ensure it is fully dissolved.[4]

  • Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. A lower temperature often restricts conformational flexibility in the transition state, leading to higher enantioselectivity.[5] Try running the reaction at 0 °C, -20 °C, or even lower.

  • Solvent Choice: The solvent can profoundly influence the catalyst's conformation and the stability of the stereodetermining transition state.[6] Screen a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, CH₃CN). Sometimes, a less intuitive solvent can provide the optimal chiral environment.

  • Presence of Achiral Catalysts or Promoters: Ensure that no achiral acids, bases, or other additives are inadvertently catalyzing a background reaction, which would produce a racemic product and lower the overall ee.

Q2: My reaction yield is poor, but the enantiomeric excess (ee) of the isolated product is high. What should I investigate?

A2: This scenario suggests that your chiral catalyst is performing effectively, but the reaction is either inefficient or the product is being lost.

  • Catalyst Loading and Activity: The catalyst loading might be too low for efficient turnover. Consider incrementally increasing the catalyst percentage. Also, verify that the catalyst is not being poisoned by impurities in the starting materials or solvent.

  • Reaction Time and Concentration: The reaction may not have reached completion. Monitor the reaction over time using techniques like TLC or LC-MS. Additionally, reactions run at very high dilution may proceed slowly; consider increasing the concentration.

  • Reagent Quality: Impurities in your starting materials can inhibit the catalyst or lead to decomposition pathways. Re-purify your substrates if their quality is uncertain.

  • Work-up and Purification: The product might be unstable under the work-up conditions (e.g., acidic or basic washes) or during purification (e.g., degradation on silica gel). Consider a milder work-up or alternative purification methods like crystallization or preparative HPLC.[7][8]

Q3: I'm observing significant side product formation. What are common competing pathways in pyrrolidine synthesis?

A3: Side product formation is highly dependent on the specific reaction type. For instance, in the common [3+2] cycloaddition of azomethine ylides, several issues can arise:

  • Regioisomer Formation: The cycloaddition may yield different regioisomers, especially with unsymmetrical dipolarophiles. The choice of catalyst, ligand, and solvent can often steer the reaction toward the desired isomer.[2]

  • Diastereomer Formation: You may be forming the undesired diastereomer (e.g., exo instead of endo). This selectivity is often influenced by steric and electronic factors that can be tuned by modifying the catalyst or substrates.[9]

  • Decomposition/Polymerization: Azomethine ylides or other reactive intermediates can be unstable and decompose or polymerize if not trapped efficiently by the reaction partner. Ensuring an appropriate concentration of the trapping agent is crucial.

  • Aromatization: In syntheses starting from 1,4-dicarbonyl compounds, a common side reaction is dehydration, leading to the formation of a pyrrole instead of the desired pyrrolidine, particularly under acidic conditions.[10]

Q4: How do I choose the right chiral catalyst or ligand for my specific transformation?

A4: Catalyst selection is a central challenge and often requires screening. However, a rational approach can narrow the options:

  • Consult the Literature: For well-established reactions (e.g., Michael additions, cycloadditions), there are often "privileged" catalyst scaffolds known to be effective.[3] Proline and its derivatives (e.g., Hayashi-Jørgensen catalysts) are excellent for organocatalytic transformations involving aldehydes and ketones.[4][11] For metal-catalyzed processes, ligands like BOX, PyBOX, or phosphoramidites are common starting points.[5][12]

  • Match the Mechanism: The catalyst's mode of action should match your reaction. For example, enamine catalysis (using secondary amines like proline) activates carbonyl compounds, while metal-based Lewis acid catalysts activate electrophiles.[11]

  • Consider Substrate Sterics and Electronics: The steric and electronic properties of your substrates should complement the chiral pocket of the catalyst. A bulky substrate may require a catalyst with a more open chiral environment, whereas a less hindered substrate might need a more sterically demanding catalyst to achieve effective facial discrimination.[13]

Q5: What is the most reliable method for determining the enantiomeric excess (ee) of my pyrrolidine derivative?

A5: The gold standard for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[14]

  • Direct vs. Indirect Methods: Direct methods using a chiral stationary phase (CSP) are most common and preferred for their simplicity.[14] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely effective. If direct separation is unsuccessful, an indirect method can be used. This involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[15]

  • Method Development: Developing a chiral HPLC method involves screening different chiral columns and mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures). Supercritical Fluid Chromatography (SFC) is also a powerful alternative that often provides faster and better separations.[14]

  • Validation: It is crucial to validate your analytical method by running a sample of the racemate to confirm that you are separating the two enantiomers and correctly identifying their peaks.

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Optimizing Enantioselectivity

Low enantioselectivity is rarely solved by a single change. A systematic, multi-variable approach is often required. The following decision tree and data table provide a structured workflow for this optimization process.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity (<90% ee) cat_check Step 1: Verify Catalyst/Ligand - Purity >98%? - Stored under inert gas? - Freshly opened/prepared? start->cat_check temp_check Step 2: Lower Temperature - Run at 0°C, then -20°C or -40°C. - Monitor reaction time (may be longer). cat_check->temp_check Catalyst OK solvent_screen Step 3: Screen Solvents - Test a range of polarities: Toluene, DCM, THF, MeCN, Dioxane. - Any improvement noted? temp_check->solvent_screen ee improved? [Yes] Continue optimization [No] Proceed success Optimization Successful (ee >95%) temp_check->success ee >95% additive_check Step 4: Evaluate Additives - For organocatalysis, add acid/base co-catalyst? - For metal catalysis, check counter-ion effects. solvent_screen->additive_check Best solvent identified or no major effect solvent_screen->success Significant ee improvement revisit_cat Step 5: Re-evaluate Catalyst Structure - Modify catalyst sterics (e.g., bulkier groups). - Modify catalyst electronics. additive_check->revisit_cat Minor or no improvement revisit_cat->success Iterative optimization G cluster_0 Catalytic Cycle proline Proline Catalyst enamine Chiral Enamine Intermediate proline->enamine + Ketone - H₂O aldol_add Aldol Addition (Stereodetermining Step) enamine->aldol_add + Aldehyde iminium Iminium Ion aldol_add->iminium product Aldol Product (High ee) iminium->product + H₂O (Hydrolysis) product->proline Catalyst Regenerated final_product Final Product ketone Ketone (Substrate) ketone->proline aldehyde Aldehyde (Substrate) aldehyde->enamine

References

handling and storage recommendations for hydroxylated pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Hydroxylated Pyrrolidinones

Welcome to the technical support guide for hydroxylated pyrrolidinones. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the proper handling, storage, and troubleshooting of these versatile chemical compounds. Our goal is to equip you with the necessary expertise to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of hydroxylated pyrrolidinones.

Q1: What are the primary safety precautions I should take when handling hydroxylated pyrrolidinones?

A: As a standard laboratory practice, you should always handle these compounds in a well-ventilated area or under a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.[1] Follow proper glove removal technique to avoid skin contact.[1]

  • Body Protection: Wear a lab coat or impervious clothing to protect your skin.[1][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, use a suitable respirator (e.g., P95 or P1 type).[1][4]

Always wash your hands thoroughly after handling and before breaks.[1][2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

Q2: What are the ideal storage conditions for hydroxylated pyrrolidinones to ensure long-term stability?

A: Proper storage is critical to maintaining the chemical integrity of hydroxylated pyrrolidinones. Key recommendations include:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][5]

  • Environment: Store in a cool, dry, and well-ventilated place.[1][5] The recommended storage temperature is typically between 15–25 °C, though you should always consult the product-specific datasheet.[2]

  • Atmosphere: For particularly sensitive applications or long-term storage, consider storing under an inert atmosphere, such as nitrogen, to prevent oxidation and moisture uptake.[6][7]

  • Incompatibilities: Store away from incompatible materials, especially strong oxidizing agents, acids, and sources of heat or ignition.[6][8]

Q3: Are hydroxylated pyrrolidinones sensitive to moisture?

A: Yes, many pyrrolidinone derivatives are hygroscopic, meaning they can absorb moisture from the atmosphere.[1][9] This is a critical consideration because absorbed water can lead to hydrolysis of the lactam ring, causing degradation and impacting the purity of the material.[10][11] Storing containers tightly sealed and potentially using a desiccator for opened containers is highly recommended to mitigate this risk.[9]

Q4: What happens if these compounds degrade? What are the common degradation pathways?

A: The main chemical degradation pathways for pyrrolidinone structures are hydrolysis and oxidation.[11][12]

  • Hydrolysis: The lactam (cyclic amide) ring in the pyrrolidinone core is susceptible to hydrolysis, especially under acidic or basic conditions, which leads to ring-opening and the formation of the corresponding gamma-amino acid derivative.[12] The presence of moisture is a key factor in this process.[11]

  • Oxidation: The pyrrolidinone ring and any alkyl substituents can be susceptible to oxidation, which can be initiated by heat, light, or trace metal impurities.[11][12] This can lead to the formation of various by-products, including N-oxides.[12] Studies on related compounds show that the presence of oxygen and metal additives like iron can significantly reduce stability.[13][14][15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I'm observing unexpected or inconsistent results in my reaction.

This is often the first sign that the integrity of your starting material may be compromised. Follow this troubleshooting workflow to diagnose the issue.

G start Inconsistent/Unexpected Experimental Results check_purity 1. Verify Purity of Hydroxylated Pyrrolidinone start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_storage 2. Review Storage Conditions purity_ok->check_storage Yes re_purify Solution: Re-purify or acquire new batch of material. purity_ok->re_purify No storage_ok Stored Correctly (Cool, Dry, Sealed)? check_storage->storage_ok check_handling 3. Assess Handling Technique storage_ok->check_handling Yes re_store Solution: Discard suspect material. Implement proper storage. storage_ok->re_store No handling_ok Handled Under Inert Gas? (If necessary) check_handling->handling_ok check_reaction 4. Examine Reaction Parameters handling_ok->check_reaction Yes re_handle Solution: Use anhydrous solvents and inert atmosphere. handling_ok->re_handle No optimize_reaction Solution: Optimize pH, temperature, and exclude oxygen/water. check_reaction->optimize_reaction

Caption: Decision workflow for troubleshooting inconsistent experimental results.

  • Probable Cause A: Impurity of Starting Material. Degradation during storage can introduce impurities.[16] Even new batches may contain residual precursors or by-products from synthesis.[16]

    • Solution: Before use, verify the purity of your hydroxylated pyrrolidinone using an appropriate analytical method such as HPLC or GC.[16][17] If impurities are detected, purification (e.g., column chromatography) or acquiring a new, high-purity batch is recommended.

  • Probable Cause B: Moisture Contamination. Due to their hygroscopic nature, these compounds can absorb atmospheric water, leading to degradation or acting as an unwanted reagent in sensitive reactions.[10][18]

    • Solution: Ensure the compound has been stored in a tightly sealed container, preferably in a desiccator after opening.[9] When weighing and transferring the material, do so quickly to minimize exposure to ambient air. For highly moisture-sensitive reactions, handle the compound in a glovebox or under an inert atmosphere.

Problem 2: The hydroxylated pyrrolidinone is difficult to dissolve.

  • Probable Cause: The selected solvent may not be appropriate for the specific hydroxylated pyrrolidinone derivative. Polarity can vary significantly based on the other substituents on the molecule.

    • Solution: Consult the supplier's technical data sheet for solubility information. Generally, many hydroxylated pyrrolidinones are miscible with water and polar organic solvents.[19] For example, 1-(2-Hydroxyethyl)-2-pyrrolidinone is miscible with water in any ratio.[19] If a specific solvent is required by your protocol and solubility is low, gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation. Always perform a small-scale solubility test first.

Problem 3: I suspect degradation has occurred during my experiment/workup.

  • Probable Cause A: Thermal Stress. Although many pyrrolidinones are thermally stable, prolonged exposure to high temperatures can cause decomposition.[12]

    • Solution: Avoid excessive heating during reactions or purification steps like distillation. If heating is necessary, keep it to the minimum required temperature and duration.

  • Probable Cause B: pH Instability. The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions.[12]

    • Solution: If your protocol involves harsh pH conditions, consider if they are truly necessary. It may be possible to use milder reagents or protect the pyrrolidinone core if it is not the reactive site of interest. Monitor the reaction closely for the formation of ring-opened by-products.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a hydroxylated pyrrolidinone sample. It should be adapted based on the specific properties of your molecule.

  • Sample Preparation: Accurately weigh and dissolve the hydroxylated pyrrolidinone sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[16]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV at 210 nm and/or Mass Spectrometry (MS).[12]

    • Column Temperature: 30°C.[12]

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. For unknown impurities, percent area normalization can provide an estimate of their relative amounts.[16]

Protocol 2: Safe Handling and Dispensing Workflow

This workflow minimizes contamination and degradation when handling hydroxylated pyrrolidinones.

G receive 1. Receive Compound log 2. Log & Inspect (Check Seal Integrity) receive->log store 3. Transfer to Proper Storage (Cool, Dry, Ventilated) log->store prep_area 4. Prepare for Use (Move to Fume Hood/Glovebox) store->prep_area equilibrate 5. Allow Container to Equilibrate to Room Temp prep_area->equilibrate dispense 6. Dispense Required Amount (Quickly & Under N2 if needed) equilibrate->dispense reseal 7. Tightly Reseal Container (Purge with N2 if needed) dispense->reseal use_in_exp 9. Use in Experiment dispense->use_in_exp return_storage 8. Return to Storage reseal->return_storage

Caption: Recommended workflow for handling and dispensing hydroxylated pyrrolidinones.

Data Summary

Table 1: General Storage and Handling Parameters

ParameterRecommendationRationaleSupporting Sources
Storage Temperature 15–25 °C (or as specified)Prevents thermal degradation.[2]
Atmosphere Ambient air (sealed); Inert gas (N₂) for high sensitivity.Prevents moisture absorption and oxidation.[1][6][9]
Container Tightly sealed, original container.Prevents contamination and moisture ingress.[1][5]
Incompatibilities Strong oxidizing agents, strong acids.Avoids hazardous reactions and degradation.[6][8]
Handling Environment Well-ventilated area / Fume hood.Minimizes inhalation exposure.[1]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one, also known as (1-methyl-2-oxopyrrolidin-3-yl)methanol, is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a polar lactam ring, a chiral center at the C3 position, and a reactive primary alcohol, makes it an attractive intermediate for the synthesis of novel therapeutic agents and functional polymers. The strategic choice of a synthetic route is paramount, directly influencing factors such as overall yield, purity, scalability, cost, and safety.

This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound, tailored for researchers, chemists, and process development professionals. We will dissect each route, explaining the chemical rationale, providing detailed experimental protocols, and offering a critical analysis of their respective strengths and weaknesses.

Route 1: Direct Reduction of a Pre-Methylated Lactam Ester

This approach is arguably the most direct, focusing on the late-stage reduction of a commercially available or readily synthesized precursor, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.[2] The core logic is to perform the key functional group interconversion (ester to alcohol) as the final step on a scaffold that already contains the required N-methyl group.

Principle & Rationale: The transformation hinges on the reduction of an ester to a primary alcohol. This is a fundamental reaction in organic synthesis, typically achieved with hydride-based reducing agents. The choice of reagent is critical; it must be powerful enough to reduce the relatively stable ester group without affecting the amide (lactam) carbonyl. Lithium aluminum hydride (LiAlH₄) is a classic choice for this, though its high reactivity necessitates stringent anhydrous conditions. Sodium borohydride (NaBH₄), while generally unreactive towards esters, can effect the reduction, often requiring higher temperatures or the use of co-solvents like methanol that activate the borohydride.[3][4]

Experimental Workflow: Route 1

Route 1 start Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate product This compound start->product Ester Reduction reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Solvent (e.g., THF, EtOH) reagent->product

Caption: Workflow for the direct reduction of the N-methylated ester.

Detailed Experimental Protocol (Sodium Borohydride Reduction)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq.).[2]

  • Dissolution: Dissolve the starting material in anhydrous ethanol or methanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄, approx. 2.0-3.0 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous bubbling (hydrogen evolution) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (usually 4-12 hours).[5] If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the bubbling ceases and the pH is acidic (~pH 5-6).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Add water to the residue and extract with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield this compound as a clear oil or low-melting solid.

Discussion of Route 1
  • Expertise & Causality: This route is synthetically efficient as it concludes in a single, high-yielding transformation from a key intermediate. The choice of NaBH₄ in an alcohol solvent represents a balance between safety and reactivity; methanolysis of NaBH₄ generates alkoxyborohydrides which are more potent reducing agents for esters.[6] Using the more powerful LiAlH₄ in an aprotic solvent like THF would provide a faster reaction but requires more stringent handling due to its pyrophoric nature.

  • Trustworthiness & Validation: The endpoint of the reaction is readily validated by TLC, comparing the reaction mixture to the starting material.[5] The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Advantages:

    • High convergence and step economy if the starting ester is readily available.

    • Well-established and predictable chemical transformation.

  • Disadvantages:

    • The cost and availability of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate can be a limiting factor.

    • The use of potent hydride reagents (especially LiAlH₄) poses safety and handling challenges, particularly on a large scale.

Route 2: Late-Stage N-Methylation of a Pyrrolidinone Core

This alternative strategy reverses the order of operations. It begins with the synthesis of the core 3-(hydroxymethyl)pyrrolidin-2-one scaffold, followed by the introduction of the methyl group onto the lactam nitrogen in the final step.

Principle & Rationale: This route involves two main stages: the formation of the hydroxymethyl-pyrrolidinone intermediate and its subsequent N-alkylation. The intermediate can be prepared via the reduction of methyl 2-oxopyrrolidine-3-carboxylate, a compound analogous to the starting material in Route 1. The N-methylation of the lactam is a classic alkylation reaction. It requires the deprotonation of the N-H bond with a suitable base (e.g., sodium hydride, NaH) to form a nucleophilic amide anion, which then displaces a methylating agent, typically methyl iodide (CH₃I).

Experimental Workflow: Route 2

Route 2 cluster_0 Step A: Reduction cluster_1 Step B: N-Methylation start Methyl 2-oxopyrrolidine-3-carboxylate intermediate 3-(Hydroxymethyl)pyrrolidin-2-one start->intermediate Ester Reduction reagent_a Reducing Agent (e.g., NaBH₄) reagent_b 1. Base (e.g., NaH) 2. Methyl Iodide (CH₃I) product This compound intermediate_2 3-(Hydroxymethyl)pyrrolidin-2-one intermediate_2->product N-Alkylation

Caption: Two-stage workflow involving reduction followed by N-methylation.

Detailed Experimental Protocol

Part A: Synthesis of 3-(Hydroxymethyl)pyrrolidin-2-one

  • The protocol for this reduction is analogous to the one described in Route 1, substituting methyl 1-methyl-2-oxopyrrolidine-3-carboxylate with methyl 2-oxopyrrolidine-3-carboxylate hydrochloride. An initial neutralization step with a base (e.g., triethylamine) may be required if starting from the hydrochloride salt.

Part B: N-Methylation

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexane to remove the oil, then carefully suspend it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the NaH suspension to 0 °C. Dissolve 3-(hydroxymethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution will be observed.

  • Alkylation: Cool the resulting solution back to 0 °C. Add methyl iodide (CH₃I, 1.1 eq.) dropwise. Stir the reaction at room temperature overnight.

  • Quenching: Cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Isolation: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the final compound.

Discussion of Route 2
  • Expertise & Causality: This route strategically delays N-methylation. The use of NaH is necessary to deprotonate the lactam nitrogen, which is significantly less acidic than the hydroxyl proton. In theory, the hydroxyl group would be deprotonated first. However, the resulting alkoxide is often less nucleophilic than the desired amide anion in aprotic polar solvents like THF, allowing for preferential N-alkylation. A key risk is O-alkylation, which can be minimized by careful control of conditions.

  • Trustworthiness & Validation: Each step can be monitored by TLC. The intermediate alcohol and the final product will have distinct retention factors (Rf values). The success of the N-methylation is easily confirmed by ¹H NMR, observing the appearance of a singlet peak for the N-CH₃ group around 2.8-3.0 ppm.

  • Advantages:

    • Offers greater flexibility, as the intermediate 3-(hydroxymethyl)pyrrolidin-2-one can be used to synthesize a variety of N-substituted analogues, not just the N-methyl derivative.

    • The starting materials may be more accessible or cost-effective than the pre-methylated ester.

  • Disadvantages:

    • It is a longer sequence (two distinct synthetic operations).

    • Potential for side reactions, primarily O-methylation of the hydroxyl group, which complicates purification.

    • Requires the use of sodium hydride, which is a flammable and water-reactive solid requiring careful handling.

Comparative Analysis

FeatureRoute 1: Direct ReductionRoute 2: Late-Stage N-Methylation
Number of Steps 1 (from key ester)2 (from key ester)
Key Reagents NaBH₄ or LiAlH₄NaBH₄, NaH, CH₃I
Reagent Safety Moderate to High (LiAlH₄ is pyrophoric)High (NaH is flammable and water-reactive)
Potential Side Reactions Over-reduction (less common)O-alkylation, incomplete reaction
Process Control Control of a single reduction reactionControl of two distinct reactions (reduction and alkylation)
Strategic Flexibility Low (specific to N-methyl product)High (intermediate allows for diverse N-substituents)

Authoritative Grounding & Field Insights:

From a process development perspective, Route 1 is superior for the dedicated, large-scale synthesis of this compound, provided the starting ester is economically viable. Its single-step nature simplifies process control and minimizes unit operations.

Conversely, Route 2 is the preferred strategy in a research or discovery setting. The synthesis of the common intermediate, 3-(hydroxymethyl)pyrrolidin-2-one, opens the door to creating a library of N-substituted analogues by simply varying the alkylating agent in the final step. This flexibility is invaluable for structure-activity relationship (SAR) studies in drug development. The challenge of O- vs. N-selectivity is a known issue in the alkylation of similar substrates and often requires careful optimization of the base, solvent, and temperature.

Conclusion

Both synthetic routes presented are viable and effective for the preparation of this compound. The optimal choice is not universal but depends on the specific objectives of the scientist or organization. Route 1 offers a direct and efficient path for dedicated synthesis, while Route 2 provides superior strategic flexibility for research and development. A thorough assessment of starting material cost, available equipment for handling hazardous reagents, and the overall goals of the synthesis campaign should guide the final decision.

References

A Comparative Guide for Drug Development Professionals: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one vs. N-methyl-2-pyrrolidone as a Solvent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one and the widely used solvent, N-methyl-2-pyrrolidone (NMP). The content is structured to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection for pharmaceutical formulations and synthesis.

Introduction: The Evolving Landscape of Pharmaceutical Solvents

N-methyl-2-pyrrolidone (NMP) is a versatile, polar aprotic solvent that has been a cornerstone in the pharmaceutical industry for decades.[1] Its exceptional ability to dissolve a wide range of active pharmaceutical ingredients (APIs), polymers, and other excipients has made it invaluable in drug synthesis, formulation, and as a penetration enhancer in transdermal delivery systems.[2][3][4][5] However, growing regulatory scrutiny and significant toxicological concerns, particularly its classification as a reproductive toxicant, have created a pressing need for safer, high-performance alternatives.[2][6][7]

This has spurred research into structurally similar molecules that might retain the beneficial solvent properties of NMP while exhibiting a more favorable safety profile. One such candidate is this compound. This guide will dissect the physicochemical properties, solvent performance, and safety profiles of these two molecules, supported by experimental protocols to empower researchers to conduct their own comparative evaluations.

Molecular Structure and Physicochemical Properties: A Tale of Two Pyrrolidones

The fundamental difference between NMP and its hydroxylated counterpart lies in the addition of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyrrolidinone ring. This seemingly minor structural modification has significant implications for the molecule's physical and chemical properties.

G cluster_0 N-methyl-2-pyrrolidone (NMP) cluster_1 This compound NMP NMP HM_NMP HM_NMP

Caption: Chemical structures of NMP and this compound.

The key distinction is the presence of the primary alcohol functional group in this compound. This group introduces the capacity for hydrogen bond donation, a property absent in the aprotic NMP, which can only act as a hydrogen bond acceptor at its carbonyl oxygen. This difference is expected to influence polarity, viscosity, and interactions with solutes.

Comparative Data Summary

The following table summarizes the key physicochemical properties of both solvents.

PropertyN-methyl-2-pyrrolidone (NMP)This compoundRationale for Difference
Molecular Formula C₅H₉NO[2]C₆H₁₁NO₂[8]Addition of a -CH₂OH group.
Molecular Weight 99.13 g/mol [2]129.16 g/mol [8]Higher due to the hydroxymethyl group.
Boiling Point 202-204 °C[2]Not available (expected to be higher)Increased molecular weight and hydrogen bonding capability would raise the boiling point.
Melting Point -24 °C[2]71-72 °C (for 3-hydroxy-N-methyl-2-pyrrolidone)[9]The ability to form intermolecular hydrogen bonds in the solid state significantly raises the melting point.
Density 1.028 g/cm³[2]Not available (expected to be higher)Increased mass in a similar molecular volume.
Flash Point 91 °C[2]Not available
Water Solubility Miscible[2]Not available (expected to be miscible)The polar lactam and the new hydroxyl group should ensure high water miscibility.
log P -0.40[2]-0.3[8]The hydroxyl group slightly increases polarity, leading to a comparable or slightly lower log P.
Key Feature Dipolar aprotic solvent[2]Polar protic solventThe hydroxyl group introduces a proton-donating site.

Solvent Performance and Applications

N-methyl-2-pyrrolidone (NMP): The Established Workhorse

NMP's reputation is built on its powerful and broad solvency.[1][10] In the pharmaceutical context, its applications are extensive:

  • Synthesis: It serves as a high-boiling point reaction medium for the synthesis of complex APIs.

  • Formulation: It is a highly effective solubilizer for poorly soluble drugs (BCS Class II and IV), enabling the development of liquid oral and parenteral (injectable) dosage forms.[11][12][13] Studies have shown NMP to be a more efficient solubilizer for many drugs compared to ethanol and propylene glycol.[12][13] For example, the solubility of meloxicam increases over 32,000-fold from neat water to neat NMP.[14]

  • Transdermal Delivery: NMP functions as a chemical penetration enhancer, facilitating the transport of both hydrophilic and lipophilic drugs across the skin barrier.[3][4][11]

  • Polymer Processing: It is widely used to dissolve polymers for coatings and in the fabrication of membranes.[2][15]

This compound: The Promising Challenger

While not as extensively characterized, the structure of this compound allows for informed predictions of its potential performance:

  • Enhanced Solvency for Polar APIs: The addition of a hydrogen bond-donating hydroxyl group could significantly enhance its ability to dissolve APIs that have hydrogen bond-accepting moieties (e.g., amides, esters, ketones), potentially outperforming NMP for specific molecules.

  • Excipient Interactions: Its ability to act as both a hydrogen bond donor and acceptor may lead to stronger, more specific interactions with polymeric excipients used in amorphous solid dispersions (ASDs), potentially improving the physical stability and preventing recrystallization of the API.[16]

  • Transdermal Delivery: Patent literature suggests that related compounds, like 3-hydroxy-N-methyl-2-pyrrolidone, are effective penetration enhancers, indicating a similar potential for this molecule.[9][17]

Experimental Protocols for Comparative Evaluation

To provide a framework for an objective, data-driven comparison, we present the following key experimental protocols.

Protocol 1: Comparative Equilibrium Solubility Assessment

Objective: To quantitatively determine and compare the saturation solubility of a model API in both NMP and this compound.

Caption: Workflow for Comparative Equilibrium Solubility Assessment.

Methodology:

  • Preparation: Add an excess amount of the chosen model API (e.g., a poorly soluble BCS Class II compound) to separate 2 mL glass vials, each containing 1 mL of either NMP or this compound.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C ± 0.5°C) for 48-72 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). Accurately dilute the filtered sample into a suitable mobile phase and quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Interpretation: Compare the resulting solubility values (in mg/mL or M) to determine the relative solubilizing efficiency of each solvent for the specific API.

Protocol 2: Viscosity Measurement for Formulation Feasibility

Objective: To measure the dynamic viscosity of each solvent, a critical parameter for the processability and administration of liquid formulations (e.g., injectability).

Methodology:

  • Instrument Setup: Use a calibrated cone-and-plate or concentric cylinder rheometer/viscometer.

  • Temperature Control: Equilibrate the instrument and the solvent sample to a standard temperature (e.g., 25°C).

  • Measurement: Load the required volume of the solvent onto the instrument.

  • Data Acquisition: Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to measure the viscosity. For Newtonian fluids, the viscosity should be constant across the shear rate range.

  • Analysis: Report the dynamic viscosity in centipoise (cP) or Pascal-seconds (Pa·s). A lower viscosity is generally preferred for injectable formulations.[11]

Safety and Toxicological Profile: The Decisive Factor

The primary motivation for seeking alternatives to NMP is its safety profile.

G Start Solvent Selection NMP_Node NMP: - Proven High Solvency - Extensive Historical Data HMNMP_Node This compound: - Predicted High Solvency - Potentially Safer Profile Tox_Check Reproductive Toxicity a Concern? NMP_Node->Tox_Check Evaluate Safety HMNMP_Node->Tox_Check Evaluate Safety Select_NMP Select NMP (with stringent engineering controls) Tox_Check->Select_NMP No Select_HMNMP Select 3-(Hydroxymethyl)-...-one (pending further tox data) Tox_Check->Select_HMNMP Yes

Caption: Decision flowchart for solvent selection based on safety.

N-methyl-2-pyrrolidone (NMP)
  • Reproductive Toxicity: NMP is classified as Repr. 1B (H360D: May damage the unborn child).[2][7] This is the most significant concern and is driving restrictions on its use, particularly in Europe under REACH regulations.[18]

  • Irritation: It is known to cause skin, eye, and respiratory irritation.[2][7][19]

  • Absorption: NMP is readily absorbed through the skin, making dermal exposure a significant contributor to systemic toxicity.[3][19]

This compound
  • Irritation: GHS information from supplier notifications indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Reproductive Toxicity: Crucially, it is not currently classified as a reproductive toxicant. While this represents a major potential safety advantage, it must be noted that comprehensive toxicological data is not as widely available as for NMP. Further studies are required for a definitive assessment.

Synthesis Overview

  • N-methyl-2-pyrrolidone (NMP): The primary industrial route for NMP synthesis is the reaction of gamma-butyrolactone (GBL) with methylamine.[2][20] This is a mature, high-yield process.

  • This compound: A potential synthesis route involves a multi-step process starting from delta-butyrolactone. A patented method describes the bromination of N-methyl-2-pyrrolidone followed by hydrolysis with potassium carbonate to yield the hydroxylated product.[9][17]

Conclusion and Future Perspectives

N-methyl-2-pyrrolidone remains a highly effective solvent, but its significant reproductive toxicity presents a clear and present challenge for its continued use in the pharmaceutical industry. The regulatory landscape is increasingly restrictive, making the search for viable alternatives a matter of high priority.

This compound emerges as a compelling alternative. Its structure suggests it will retain many of the beneficial solvency characteristics of NMP, and may even offer superior performance for dissolving highly polar APIs due to its hydrogen-bonding capabilities. Most importantly, its current toxicological profile lacks the reproductive hazard associated with NMP, positioning it as a potentially much safer option.

However, a transition is not without its own challenges. The physicochemical properties, solvency power, and, most critically, the long-term toxicological profile of this compound require comprehensive investigation. The experimental frameworks provided in this guide offer a starting point for the rigorous, data-driven evaluation necessary to validate this promising alternative. For drug development professionals, the path forward involves a careful balance of leveraging the known efficacy of an incumbent solvent against the pressing safety imperative to innovate and adopt safer alternatives.

References

Comparative Biological Efficacy of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the biological efficacy of derivatives based on the 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer an objective comparison of these compounds against relevant alternatives across key therapeutic areas. We will delve into the causality behind experimental designs, present detailed protocols for validation, and ground all claims in authoritative sources.

Introduction: The Pyrrolidin-2-one Core in Drug Discovery

The pyrrolidin-2-one (or 2-pyrrolidone) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] This five-membered γ-lactam ring is a versatile template for designing potent and selective molecules.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

The specific compound, this compound, presents a unique starting point for derivatization. The hydroxyl and methyl groups offer key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targeting. This guide will explore the established efficacy of various pyrrolidin-2-one derivatives to benchmark the potential of novel compounds synthesized from this specific scaffold.

Section 1: Comparative Efficacy Across Therapeutic Areas

The true measure of a chemical scaffold's potential lies in the performance of its derivatives in validated biological assays. Here, we compare the efficacy of various pyrrolidin-2-one derivatives in the key areas of neuroprotection, anti-inflammatory action, and antimicrobial activity.

Nootropic and Neuroprotective Efficacy

The most renowned application of pyrrolidin-2-one derivatives is in cognitive enhancement and neuroprotection.[4][6] The parent compound of this class, Piracetam, was the first to be described as a "nootropic" agent, a substance that enhances learning and memory.[4][6] The mechanisms of action are often multifaceted, but frequently converge on modulating neurotransmitter systems and mitigating oxidative stress.[6][7]

Recent studies have explored novel derivatives for treating cognitive deficits, such as those seen in Alzheimer's disease. A key strategy involves inhibiting the enzyme Acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, a process vital for memory and learning.[7] Concurrently, reducing oxidative stress by bolstering endogenous antioxidants like reduced glutathione (GSH) and superoxide dismutase (SOD) is a critical neuroprotective mechanism.[7]

Mechanism of Action: Cholinergic Modulation and Oxidative Stress

The neuroprotective effects of certain pyrrolidin-2-one derivatives can be attributed to a dual-pronged approach. They can enhance cholinergic neurotransmission by inhibiting AChE and protect neurons from damage by reducing oxidative stress, a key factor in neurodegenerative diseases.[7]

G cluster_0 Cholinergic Pathway cluster_1 Oxidative Stress Pathway ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse AChE Acetylcholinesterase (AChE) Synapse->AChE Degradation Receptor Postsynaptic Receptor Synapse->Receptor Binding Derivative Pyrrolidin-2-one Derivative Derivative->AChE Inhibits ROS Reactive Oxygen Species (ROS) Cell Neuron ROS->Cell Damage Oxidative Damage (Lipid Peroxidation) Cell->Damage Antioxidants Endogenous Antioxidants (GSH, SOD) Antioxidants->ROS Neutralizes Derivative2 Pyrrolidin-2-one Derivative Derivative2->ROS Scavenges / Reduces Derivative2->Antioxidants Upregulates

Caption: Dual mechanisms of neuroprotection by pyrrolidin-2-one derivatives.

Comparative Performance Data:

A study on novel pyrrolidin-2-one derivatives demonstrated significant neuroprotective effects in a scopolamine-induced cognitive impairment model in mice, with performance comparable to the standard drug Donepezil.[7]

Compound/TreatmentMorris Water Maze (Escape Latency)AChE Activity (Inhibition %)GSH Levels (Restoration %)
ControlNormal BaselineN/AN/A
Scopolamine (Disease Model)Significantly IncreasedBaselineSignificantly Decreased
Donepezil (Standard)Restored to near-normalSignificant InhibitionSignificant Restoration
Pyrrolidin-2-one DerivativesRestored to near-normalSignificant InhibitionSignificant Restoration
Table 1: Summary of in-vivo neuroprotective effects. Data synthesized from findings reported in pharmacology studies.[7]
Anti-inflammatory Activity

Pyrrolidine derivatives represent a promising class of compounds for developing safer and more effective anti-inflammatory agents.[8][9] A primary mechanism for their anti-inflammatory action is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[8][10] These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

By inhibiting COX and LOX enzymes, pyrrolidin-2-one derivatives can effectively reduce the synthesis of pro-inflammatory mediators, thus controlling the inflammatory response. Dual inhibition of both pathways is a particularly attractive strategy for developing agents with a better safety profile than traditional NSAIDs.[8]

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs COX_Derivative Pyrrolidin-2-one Derivative COX_Derivative->COX Inhibits LTs Leukotrienes (Inflammation, Asthma) LOX->LTs LOX_Derivative Pyrrolidin-2-one Derivative LOX_Derivative->LOX Inhibits

Caption: Inhibition of COX and LOX pathways by pyrrolidin-2-one derivatives.

Comparative Performance Data:

A study on newly synthesized 2-pyrrolidinone derivatives identified two compounds, 14d and 14e, with potent anti-inflammatory activity. Their efficacy was benchmarked against the standard NSAID, indomethacin.[10]

CompoundLOX Inhibition (IC50)In-vivo Rat Paw Edema (% Inhibition)
14d 0.08 (±0.005) mM~47%
14e 0.0705 (±0.003) mMNot Reported
Indomethacin (Standard)Not Reported47%
Table 2: Anti-inflammatory activity of 2-pyrrolidinone derivatives compared to Indomethacin.[10]

The results show that compound 14d produced an equipotent inhibition of rat paw edema compared to indomethacin, highlighting the therapeutic potential of this chemical class.[10]

Antimicrobial Efficacy

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents.[11] Pyrrolidine and its derivatives have emerged as a scaffold of interest for researchers in this field.[11] Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria as well as fungal species.[1][5][12]

The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Comparative Performance Data:

A study characterizing pyrrolidine-2,5-dione derivatives evaluated their antimicrobial activity against several bacterial and fungal strains, comparing them to the standard drugs ciprofloxacin (antibacterial) and nystatin (antifungal).[12]

CompoundS. aureus (MIC, µg/mL)V. cholerae (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 3 12812864
Derivative 5 32128128
Derivative 8 (Azo) 1616256
Ciprofloxacin (Standard)0.501.00N/A
Nystatin (Standard)N/AN/A0.50
Table 3: Minimum Inhibitory Concentration (MIC) of pyrrolidine-2,5-dione derivatives against selected microbes.[12]

While the tested derivatives were less potent than the standard drugs, the results demonstrate that the pyrrolidine scaffold possesses intrinsic antimicrobial activity that can be modulated through chemical modification.[12] Specifically, the azo derivative (Compound 8) showed the best antibacterial activity, suggesting that the azo functional group may act as a pharmacophore.[12]

Section 2: Methodologies for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section details the step-by-step methodologies for key experiments used to validate the biological efficacy of this compound derivatives.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Animal Models) start Synthesis of This compound Derivatives cox COX/LOX Inhibition Assay (Anti-inflammatory) start->cox mic MIC Determination (Antimicrobial) start->mic ache AChE Inhibition Assay (Neuroprotective) start->ache edema Carrageenan-induced Paw Edema (Anti-inflammatory) cox->edema lead Lead Compound Identification mic->lead maze Scopolamine-induced Amnesia Model (Neuroprotective) ache->maze edema->lead maze->lead

Caption: A stepwise workflow for the evaluation of pyrrolidine derivatives.

Protocol: In Vitro Anti-inflammatory Screening (COX/LOX Inhibition Assay)

This protocol is adapted from standard enzyme inhibition assay methodologies to determine the half-maximal inhibitory concentration (IC50) of test compounds.[8]

  • Objective: To quantify the inhibitory potential of pyrrolidin-2-one derivatives against COX-1, COX-2, and LOX enzymes.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes.

    • Lipoxygenase (LOX) from soybean.

    • Arachidonic acid (substrate for COX) and Linoleic acid (substrate for LOX).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate for COX assay).

    • Test derivatives and reference compounds (e.g., Celecoxib for COX-2, Indomethacin for COX-1/2).

    • Tris-HCl buffer (pH 8.0).

    • 96-well microplates.

    • Spectrophotometer.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test derivatives and reference compounds in an appropriate solvent (e.g., DMSO).

    • Assay Setup (COX): In a 96-well plate, add Tris-HCl buffer, heme, the COX-1 or COX-2 enzyme, and the test compound or reference.

    • Reaction Initiation (COX): Initiate the reaction by adding arachidonic acid and the colorimetric substrate TMPD.

    • Incubation: Incubate the plate at 25°C for 5-10 minutes.

    • Measurement (COX): Measure the absorbance at 590-620 nm. The rate of TMPD oxidation is proportional to prostaglandin formation.

    • Assay Setup (LOX): In a quartz cuvette, mix buffer, the LOX enzyme, and the test compound.

    • Reaction Initiation (LOX): Start the reaction by adding the linoleic acid substrate.

    • Measurement (LOX): Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Neuroprotective Assessment (Scopolamine-Induced Amnesia Model)

This protocol, based on established behavioral neuroscience methods, evaluates the ability of a compound to reverse chemically-induced memory deficits.[7]

  • Objective: To assess the efficacy of pyrrolidin-2-one derivatives in improving learning and memory in an animal model of cognitive impairment.

  • Materials:

    • Male Swiss albino mice.

    • Test derivatives, reference drug (Donepezil), and vehicle.

    • Scopolamine hydrobromide (amnesia-inducing agent).

    • Morris Water Maze (MWM) apparatus.

    • Biochemical assay kits for AChE, GSH, SOD, and lipid peroxidation (LPO).

  • Procedure:

    • Acclimation and Grouping: Acclimatize animals for one week. Randomly divide them into groups (e.g., Vehicle Control, Scopolamine Control, Donepezil + Scopolamine, Test Derivative + Scopolamine).

    • Drug Administration: Administer the test derivative or reference drug orally for a predefined period (e.g., 7-14 days). The vehicle control group receives the vehicle.

    • Induction of Amnesia: On the test day, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control, typically 30-60 minutes after the final dose of the test compound.

    • Behavioral Testing (MWM): 30-60 minutes after scopolamine injection, begin the MWM test.

      • Acquisition Trials: Train the mice to find a hidden platform in the water tank over several trials. Record the escape latency (time to find the platform).

      • Probe Trial: On the final day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Biochemical Analysis: Following behavioral tests, sacrifice the animals and isolate the brain tissue (hippocampus and cortex). Homogenize the tissue and perform biochemical assays to measure levels of AChE, GSH, SOD, and LPO according to the manufacturer's instructions for each kit.

    • Data Analysis: Analyze behavioral data (escape latency, time in target quadrant) using ANOVA followed by post-hoc tests. Compare biochemical parameters between groups to assess the neuroprotective effects at a molecular level.

Conclusion and Future Directions

The pyrrolidin-2-one scaffold is a demonstrably versatile and potent core for the development of diverse therapeutic agents. Comparative analysis reveals that its derivatives exhibit significant efficacy in neuroprotection, anti-inflammatory, and antimicrobial applications, often through well-defined mechanisms of action like enzyme inhibition and modulation of physiological pathways.

While direct, extensive efficacy data for the specific parent compound this compound is still emerging, its structure provides ideal handles for synthetic modification. By leveraging the structure-activity relationships established for the broader pyrrolidinone class, researchers can rationally design novel derivatives with enhanced potency and selectivity. Future research should focus on synthesizing a library of compounds from this scaffold and screening them using the robust methodologies outlined in this guide to identify lead candidates for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Computational Interaction Modeling: A Comparative Analysis Featuring 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Static Structure

In modern drug discovery, understanding the intricate dance between a small molecule and its biological target is paramount. While experimental methods provide the ultimate validation, computational modeling has become an indispensable tool for accelerating this process, offering predictive insights that guide synthesis and testing, thereby saving invaluable time and resources.[1] This guide provides a comparative overview of core computational techniques used to model small molecule interactions, using 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one as our central case study.

This molecule, a derivative of the common solvent N-methyl-2-pyrrolidone (NMP), presents an interesting scaffold. The addition of a hydroxymethyl group introduces a key hydrogen bonding moiety, potentially altering its interaction profile significantly compared to its parent compound. Our objective is not merely to list protocols, but to provide a strategic framework for a multi-tiered computational approach. We will dissect the causality behind our methodological choices, moving from rapid, high-throughput screening methods to more computationally intensive, high-accuracy techniques. This hierarchical strategy ensures that computational effort is spent wisely, focusing detailed analysis on the most promising candidates.

To provide a robust comparison, we will analyze this compound alongside two structural analogues:

  • N-Methyl-2-pyrrolidone (NMP): The parent scaffold, providing a baseline for interaction analysis.[2]

  • 3-Hydroxy-1-methylpyrrolidin-2-one: A positional isomer to our primary molecule, allowing us to probe the spatial importance of the hydroxyl group.[3]

Through this comparative lens, we will explore three cornerstone computational methods: Molecular Docking, Molecular Dynamics (MD) Simulations, and advanced Quantum Mechanics/Molecular Mechanics (QM/MM) with end-point free energy calculations.

The Computational Workflow: A Hierarchical Approach

A successful computational investigation does not rely on a single method but rather a funnel-like progression. This workflow allows for the rapid filtering of vast chemical space and dedicates precious computational resources to candidates that show the most promise in initial, less demanding assessments.

G cluster_0 High-Throughput Screening cluster_1 Dynamic Refinement & Validation cluster_2 High-Accuracy Energetics Docking Molecular Docking (Virtual Screening) MD Molecular Dynamics (MD) Simulation (Pose Stability & Solvation) Docking->MD Top Poses QM_MM QM/MM & Binding Free Energy (Accurate Scoring) MD->QM_MM Stable Trajectories G PDB 1. Obtain Receptor (e.g., PDB: 2BXA) PrepReceptor 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepReceptor Grid 4. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligand 3. Prepare Ligands (Generate 3D Structures) Run 5. Execute Docking (AutoDock Vina) Ligand->Run Grid->Run Analyze 6. Analyze Results (Rank Poses, Visualize) Run->Analyze G Input 1. Start with Docked Pose Topology 2. Generate Topology (Force Field Assignment) Input->Topology Solvate 3. Solvate & Add Ions Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. NVT & NPT Equilibration (Temperature & Pressure) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Analyze 7. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

References

A Comparative Guide to Chiral Pyrrolidine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of molecules for achieving high enantioselectivity in a variety of carbon-carbon bond-forming reactions.[1] This guide provides an in-depth comparative analysis of key chiral pyrrolidine catalysts, supported by experimental data, to inform the rational selection of the optimal catalyst for specific synthetic transformations.

Introduction: The Rise of Asymmetric Organocatalysis

For many years, asymmetric catalysis was dominated by metal-based catalysts.[2] However, the field has witnessed a paradigm shift with the advent of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions.[3] This approach offers several advantages, including lower toxicity, ready availability, and alignment with the principles of green chemistry.[3][4]

Within the diverse landscape of organocatalysts, chiral pyrrolidines have garnered significant attention. Derived from the naturally abundant amino acid proline, these structures are highly effective in promoting a range of asymmetric transformations, including aldol, Michael, and Mannich reactions.[5][6] Their efficacy stems from their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[7][8]

This guide will focus on a comparative study of three influential classes of chiral pyrrolidine catalysts: the foundational L-proline, the highly efficient diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), and the sterically demanding imidazolidinones (MacMillan catalysts).

The Progenitor: L-Proline and the Dawn of Enamine Catalysis

The story of chiral pyrrolidine catalysis begins with the pioneering work on L-proline. In the early 1970s, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated the remarkable ability of L-proline to catalyze an intramolecular aldol reaction with high enantioselectivity.[9][10][11][12][13] This discovery laid the groundwork for the development of a new field of catalysis.[11]

Mechanism of Action: L-proline catalyzes reactions through an enamine-based mechanism.[9][12] The secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with an electrophile. The stereochemistry of the product is dictated by the chiral environment created by the proline catalyst.

L-Proline Catalytic Cycle cluster_0 Enamine Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Hydrolysis and Catalyst Regeneration Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H2O Proline Proline Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldol_Product Aldol Product Iminium_Intermediate->Aldol_Product + H2O Aldol_Product->Proline - Product + Catalyst

Caption: Catalytic cycle of the L-proline catalyzed aldol reaction.

While groundbreaking, L-proline has its limitations. It often requires high catalyst loadings (up to 30 mol%) and can exhibit moderate enantioselectivity and diastereoselectivity in intermolecular reactions.[2]

Second-Generation Catalysts: Engineering for Enhanced Performance

To address the limitations of L-proline, researchers have developed second-generation catalysts with modified pyrrolidine scaffolds. These modifications are designed to create a more defined and sterically hindered chiral environment, leading to improved stereocontrol.[5]

MacMillan Catalysts (Imidazolidinones)

Developed by David MacMillan, these catalysts feature a chiral imidazolidinone framework.[8] The key design principle is the introduction of steric bulk, which effectively shields one face of the reactive iminium ion intermediate, thereby directing the approach of the nucleophile to the opposite face.[8]

Mechanism of Action: MacMillan catalysts operate through an iminium ion activation mechanism. The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion, which is a more potent electrophile than the starting aldehyde. This activation allows for a range of reactions with weak nucleophiles.[14]

MacMillan Catalyst Workflow Start α,β-Unsaturated Aldehyde + Diene Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Catalyst MacMillan Catalyst Catalyst->Iminium_Formation Diels_Alder [4+2] Cycloaddition Iminium_Formation->Diels_Alder Hydrolysis Hydrolysis Diels_Alder->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Cycloadduct Hydrolysis->Product

Caption: Experimental workflow for a MacMillan catalyst-mediated Diels-Alder reaction.

MacMillan catalysts have proven to be highly effective in a variety of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions, consistently delivering high yields and excellent enantioselectivities.

Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers)

Independently developed by the groups of Karl Anker Jørgensen and Yujiro Hayashi, these catalysts feature a diarylprolinol silyl ether scaffold.[5][15] The bulky diarylmethyl and silyl ether groups create a well-defined chiral pocket that effectively controls the trajectory of the incoming nucleophile.[16][17]

Mechanism of Action: Jørgensen-Hayashi catalysts are versatile and can operate through both enamine and iminium ion catalysis, depending on the substrates and reaction conditions.[17][18] This dual reactivity makes them applicable to a broad range of asymmetric transformations.

Comparative Performance in Key Asymmetric Reactions

The true measure of a catalyst's utility lies in its performance in synthetically important reactions. The following sections provide a comparative analysis of L-proline, MacMillan, and Jørgensen-Hayashi catalysts in the asymmetric aldol, Michael, and Mannich reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.[1]

CatalystReactionYield (%)dr (syn:anti)ee (%)
L-Proline Acetone + 4-Nitrobenzaldehyde68-76
MacMillan Catalyst Propanal + Cyclopentadiene (Diels-Alder)91-93 (exo)
Jørgensen-Hayashi Catalyst Cyclohexanone + 4-Nitrobenzaldehyde9995:599

Data compiled from representative literature reports. Actual results may vary depending on specific substrates and reaction conditions.

As the data indicates, while L-proline is effective, the second-generation catalysts offer significantly improved stereocontrol. The Jørgensen-Hayashi catalyst, in particular, provides outstanding enantioselectivity and diastereoselectivity in the aldol reaction.

Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction that is widely used for the formation of carbon-carbon bonds. Chiral pyrrolidine catalysts have been successfully employed in asymmetric Michael additions to generate products with high stereopurity.[19]

CatalystReactionYield (%)dr (syn:anti)ee (%)
L-Proline Derivative Aldehyde + Nitroalkeneup to 95>99:1up to 97
Jørgensen-Hayashi Catalyst Aldehyde + Nitroalkeneup to 96up to 99:1up to 90
Pyrrolidine-Oxadiazolone Aldehyde + Nitroalkeneup to 97>97:3up to 99

Data compiled from representative literature reports.[6][20][21] Actual results may vary depending on specific substrates and reaction conditions.

In the asymmetric Michael addition, specialized proline derivatives and other modified pyrrolidine structures often outperform the parent L-proline. The Jørgensen-Hayashi catalyst and other advanced designs like pyrrolidine-oxadiazolones demonstrate excellent performance, particularly in controlling the diastereoselectivity of the reaction.[6]

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules.[22] Proline and its derivatives have proven to be highly effective catalysts for the direct asymmetric Mannich reaction.[7][22][23][24]

CatalystReactionYield (%)dr (syn:anti)ee (%)
L-Proline Ketone + Aldehyde + Amineup to 9995:5>99
L-Proline Acetaldehyde + N-Boc-imine--up to 99

Data compiled from representative literature reports.[7] Actual results may vary depending on specific substrates and reaction conditions.

L-proline itself can be a highly effective catalyst in the asymmetric Mannich reaction, often providing excellent yields and stereoselectivities.[7] This highlights that for certain transformations, the progenitor catalyst remains a powerful and cost-effective option.

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed experimental protocols for representative reactions are provided below.

General Procedure for a Jørgensen-Hayashi Catalyzed Michael Addition
  • To a stirred solution of the aldehyde (1.0 mmol) and the nitroalkene (1.2 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at room temperature, add the Jørgensen-Hayashi catalyst (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for a MacMillan Catalyzed Diels-Alder Reaction
  • To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL) at -78 °C, add the MacMillan catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture for 10 minutes, then add the diene (3.0 mmol).

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.

  • Extract the mixture with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired cycloadduct.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Procedure for a Proline-Catalyzed Mannich Reaction
  • To a mixture of the ketone (2.0 mmol), the aldehyde (1.0 mmol), and the amine (1.1 mmol) in a solvent such as DMSO (2 mL), add L-proline (0.2 mmol, 20 mol%).[22]

  • Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.[22]

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric and enantiomeric excesses by appropriate analytical methods.

Conclusion and Future Outlook

Chiral pyrrolidine catalysts have revolutionized the field of asymmetric organocatalysis. From the seminal discovery of L-proline's catalytic activity to the development of highly engineered second-generation catalysts like the MacMillan and Jørgensen-Hayashi systems, the ability to control stereochemistry with small organic molecules has advanced significantly.

The choice of catalyst is highly dependent on the specific transformation and substrates involved. While L-proline remains a viable and economical option for certain reactions, the superior stereocontrol offered by more advanced catalysts is often necessary for complex synthetic challenges.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of their application to new reaction types, and their immobilization on solid supports for improved recyclability and use in flow chemistry.[21][25][26][27][28] As our understanding of reaction mechanisms deepens, so too will our ability to design and synthesize the next generation of chiral pyrrolidine catalysts for the efficient and sustainable production of enantiomerically pure molecules.

References

Performance of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Drug Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Pharmaceutical Excipients

In the landscape of pharmaceutical formulation, the role of excipients extends far beyond that of inert fillers. These components are critical determinants of a drug's stability, solubility, and bioavailability, directly impacting its therapeutic efficacy and safety. Among the various classes of excipients, solubilizing agents and penetration enhancers are pivotal for the delivery of poorly soluble active pharmaceutical ingredients (APIs). For decades, N-methyl-2-pyrrolidone (NMP) has been a widely used solvent and penetration enhancer due to its exceptional solubilizing power.[1][2] However, concerns regarding its reproductive toxicity have prompted the scientific community to seek safer and more efficient alternatives.[3]

This guide presents a comprehensive performance comparison of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (HMP), a promising pyrrolidone derivative, in drug formulations. While direct, extensive experimental data on HMP is emerging, this guide will leverage data from structurally similar compounds, particularly NMP and 3-hydroxy-N-methyl-2-pyrrolidone, to project its potential performance characteristics. We will delve into a comparative analysis against established alternatives and provide a robust framework of experimental protocols for researchers and drug development professionals to rigorously evaluate HMP and other novel excipients.

Comparative Analysis: HMP vs. Conventional Alternatives

The ideal pharmaceutical solvent should possess a trifecta of properties: high solubilization capacity for a wide range of APIs, a favorable safety and biocompatibility profile, and excellent formulation stability. Here, we compare the anticipated performance of HMP against commonly used excipients like N-methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and Sulfolane.

FeatureThis compound (HMP) (Projected)N-methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)Sulfolane
Solubilizing Power Projected to be high, similar to NMP, due to the polar lactam group. The hydroxyl group may offer additional hydrogen bonding opportunities, potentially enhancing solubility for certain APIs.Excellent and well-documented for a wide range of poorly soluble drugs.[1][4]Strong, versatile solvent for both polar and nonpolar compounds.[3]Good solvency for polar molecules.[5]
Penetration Enhancement A patent for the closely related 3-hydroxy-N-methylpyrrolidone demonstrates its effectiveness as a transdermal enhancer, suggesting similar or potentially enhanced activity for HMP.[6][7]A well-known and effective penetration enhancer.[8]Known to enhance skin penetration.[9]Less documented as a primary penetration enhancer.
Biocompatibility & Safety Expected to have a more favorable safety profile than NMP due to the hydroxyl group, which may alter its metabolic pathway. GHS classifications indicate potential for skin and eye irritation.[10]Faces significant regulatory scrutiny due to reproductive toxicity concerns.[3]Generally considered to have a lower toxicity profile than NMP and DMF.[3][9]Considered a low-toxicity alternative to NMP with low skin penetration.
Formulation Stability The hydroxyl group could potentially interact with certain APIs, necessitating thorough drug-excipient compatibility studies.Generally stable, but its reactivity should be assessed with specific APIs.Can be prone to degradation at elevated temperatures and in the presence of certain chemicals.Extremely stable, even at high temperatures.
Environmental Profile Expected to be biodegradable, similar to other pyrrolidone derivatives.Biodegradable.Biodegradable and considered more environmentally friendly than NMP.[3]Lower environmental impact compared to NMP.[5]

Experimental Protocols for Performance Evaluation

To substantiate the projected performance of HMP and enable a direct comparison with other excipients, a series of standardized experimental evaluations are essential. The following protocols are designed to provide a comprehensive assessment of a novel excipient's suitability in a pharmaceutical formulation.

Solubility Enhancement Assessment

Objective: To quantify the increase in solubility of a poorly water-soluble drug in the presence of HMP.

Methodology: Shake-Flask Method [11][12]

  • Preparation of Solvent Systems: Prepare a series of solutions containing varying concentrations of HMP in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Add an excess amount of the model drug to each solvent system in sealed vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to separate the undissolved drug. Collect an aliquot of the supernatant, dilute appropriately, and analyze the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the drug solubility as a function of HMP concentration. The slope of the initial linear portion of the curve can be used to determine the solubilization capacity.

Causality of Experimental Choices: The shake-flask method is a gold-standard technique for determining equilibrium solubility, providing a reliable measure of the excipient's intrinsic ability to solubilize a drug. Using a range of concentrations allows for the determination of a solubilization profile, which is more informative than a single-point measurement.

In Vitro Skin Penetration Enhancement Assay

Objective: To evaluate the efficacy of HMP as a transdermal penetration enhancer.

Methodology: Franz Diffusion Cell System [7][13]

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) as the membrane. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a finite dose of a formulation containing the model drug and HMP to the surface of the skin in the donor compartment. A control formulation without HMP should also be tested.

  • Receptor Phase: Fill the receptor compartment with a suitable buffer, maintained at 37°C and continuously stirred.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analysis: Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux and enhancement ratio (flux with enhancer / flux without enhancer) are key performance indicators.

Causality of Experimental Choices: The Franz diffusion cell is a widely accepted in vitro model that mimics the conditions of transdermal drug absorption.[13] This setup allows for the precise measurement of drug permeation across the skin barrier, providing quantitative data on the effectiveness of the penetration enhancer.

G cluster_workflow Experimental Workflow: In Vitro Skin Penetration prep Skin Preparation & Mounting apply Formulation Application (with/without HMP) prep->apply diffuse Drug Diffusion Across Skin apply->diffuse sample Receptor Fluid Sampling diffuse->sample analyze HPLC Analysis sample->analyze data Data Analysis (Flux, Enhancement Ratio) analyze->data

Caption: Workflow for In Vitro Skin Penetration Assay.

Formulation Stability and Drug-Excipient Compatibility

Objective: To assess the physical and chemical stability of a drug formulation containing HMP.

Methodology: Accelerated Stability Studies [14][15]

  • Formulation Preparation: Prepare the final drug formulation containing HMP and other necessary excipients.

  • Storage Conditions: Store the formulation in its intended final packaging under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 3-6 months).

  • Time Points: At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

  • Analytical Testing: Perform a battery of tests including:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • Assay of Active Ingredient: Quantify the amount of the drug remaining using a stability-indicating HPLC method.[16]

    • Related Substances/Degradation Products: Identify and quantify any degradation products.[16]

    • Physical Properties: Measure parameters such as pH, viscosity, and particle size (for suspensions/emulsions).

  • Data Analysis: Evaluate the data to determine if any significant changes have occurred over time.

Causality of Experimental Choices: Accelerated stability studies are a standard industry practice to predict the long-term shelf life of a product in a shorter timeframe.[14][15] The use of a stability-indicating analytical method is crucial to ensure that the drug is accurately quantified in the presence of potential degradants.[16]

G cluster_stability Drug-Excipient Compatibility Logic drug Drug Substance Functional Groups interaction Potential Interactions - Esterification - Hydrolysis - Oxidation drug->interaction excipient HMP Hydroxyl Group Lactam Ring excipient->interaction stability Formulation Stability - Chemical Integrity - Physical Integrity interaction->stability

References

Safety Operating Guide

Proper Disposal of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Before handling 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a thorough understanding of its potential hazards is crucial. Based on data from similar pyrrolidinone compounds, the following hazards should be anticipated:

  • Health Hazards: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][3] Some related compounds are suspected of damaging fertility or the unborn child.[3]

  • Flammability: Classified as a combustible liquid.[2][4]

  • Environmental Hazards: Many pyrrolidinone derivatives are water-soluble, meaning they can disseminate in aquatic systems if not properly contained.[3] Environmental release should be strictly avoided.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate protective gloves, clothing, and eye/face protection when handling this chemical. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[5]

Waste Classification and Segregation: The First Line of Defense

Proper disposal begins with accurate waste identification. This compound and materials contaminated with it must be treated as hazardous waste .

Core Principle: Never mix this waste stream with non-hazardous trash or other incompatible chemical waste. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

Actionable Steps:

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene) for all this compound waste.

  • Labeling is Critical: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals in the mixture.

  • Segregate Solid and Liquid Waste:

    • Liquid Waste: Unused or spent solutions containing the compound.

    • Solid Waste: Contaminated items such as gloves, pipette tips, absorbent pads, and empty containers. These should be collected in a separate, clearly labeled hazardous waste container.

Step-by-Step Disposal Protocol

Adherence to institutional, local, regional, and national regulations is mandatory for the disposal of hazardous waste.[5][6]

For Liquid Waste:
  • Collection: Carefully pour the liquid waste into the designated hazardous waste container, avoiding splashes.

  • Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors.[5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment is in place to capture any potential leaks.

  • Incompatible Materials: Store away from strong oxidizing agents, as these are incompatible with similar pyrrolidinone compounds.[1][7]

For Contaminated Solid Waste:
  • Collection: Place all contaminated items (gloves, paper towels, etc.) into the designated solid hazardous waste container.

  • Empty Containers: "Empty" containers of this compound are still considered hazardous waste as they retain chemical residues. They should be managed as part of the solid waste stream. Do not rinse them into the sink.

  • Storage: Store the solid waste container alongside the liquid waste container in the SAA, ensuring it is properly sealed.

Spill Management:

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: As a combustible liquid, all nearby sources of ignition (open flames, hot plates, spark-producing equipment) must be removed or turned off.[4][7]

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Personal Safety: Do not handle a large spill without appropriate training and PPE, including respiratory protection.

Disposal Logistics and Final Disposition

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Ensure all required paperwork is completed accurately to maintain a clear chain of custody.

  • Final Disposal: The waste will be transported to an approved waste disposal facility for incineration or other appropriate treatment methods.[5] Disposal to a sewer or landfill is not an acceptable practice.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Hazardous Waste Container is_liquid->solid_container No (Contaminated Solid) saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment liquid_container->saa solid_container->saa ehs_contact Contact EHS for Pickup saa->ehs_contact disposal_facility Transport to Approved Waste Disposal Facility ehs_contact->disposal_facility

Caption: Disposal workflow for this compound.

Summary of Key Information

Parameter Guidance Reference
Waste Classification Hazardous Waste[5][6]
Primary Hazards Skin/eye irritant, potential respiratory irritant, combustible[1][2][3]
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coat
Storage Sealed, labeled, compatible containers in a designated SAA[5]
Incompatibilities Strong oxidizing agents[1][7]
Spill Cleanup Inert absorbent material; eliminate ignition sources[1][4]
Final Disposal Method Licensed hazardous waste contractor (e.g., via EHS)

Conclusion

The proper management and disposal of this compound are not merely procedural tasks but are integral to a culture of safety and environmental responsibility in the laboratory. By adhering to the principles of hazard assessment, waste segregation, and compliant disposal logistics, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific EHS guidelines, as they will provide the definitive policies for your location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.